The Stereochemical Anchor: Cis-Bromo-Benzoate (Cis-BBD) in Azole Antifungal Synthesis
Executive Summary In the high-stakes synthesis of triazole and imidazole antifungals—specifically Itraconazole , Ketoconazole , and Posaconazole —the control of stereochemistry is the single greatest determinant of thera...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes synthesis of triazole and imidazole antifungals—specifically Itraconazole , Ketoconazole , and Posaconazole —the control of stereochemistry is the single greatest determinant of therapeutic index. The intermediate Cis-Bromo-Benzoate (Cis-BBD) serves as the critical "stereochemical anchor."
Unlike simple intermediates, Cis-BBD is engineered to solve a specific problem: the thermodynamic difficulty of isolating the pharmacologically active cis-dioxolane ring from its inactive trans-counterpart. This guide analyzes the physicochemical properties, synthetic utility, and rigorous handling protocols required to leverage Cis-BBD for high-purity API production.
The pharmacological activity of azole antifungals relies on the specific spatial arrangement of the dioxolane ring substituents. The target is invariably the cis-diastereomer , where the 2,4-dichlorophenyl group and the methyl-ester arm reside on the same face of the dioxolane ring.
Structural Specifications
Core Scaffold: 1,3-Dioxolane ring formed via ketalization of 2,4-dichloroacetophenone.[1]
Functional Arms:
C2 Position: A bulky 2,4-dichlorophenyl group (lipophilicity) and a bromomethyl group (electrophilic handle).
The "Benzoate" Function: The benzoate moiety is not merely a protecting group; it is a crystallinity engineer . The cis-benzoate exhibits significantly lower solubility in alcoholic solvents compared to the trans-benzoate, enabling purification via fractional crystallization rather than expensive chromatography.
The Cis/Trans Divergence
During the ketalization reaction, a mixture of cis and trans isomers is formed (typically 60:40 or 40:60 depending on conditions). Cis-BBD allows for the kinetic isolation of the cis form to >98% diastereomeric excess (de).
Figure 1: The thermodynamic selection mechanism allowing the isolation of Cis-BBD.
Physicochemical Profile
The following data aggregates experimental values from industrial certificates of analysis (CoA) and process safety studies.
Property
Value / Characteristic
Operational Implication
Molecular Formula
C₁₈H₁₅BrCl₂O₄
Heavy atom (Br, Cl) facilitates X-ray diffraction.
Molecular Weight
446.12 g/mol
Stoichiometric calculations for substitution.
Melting Point
116 – 117 °C
Sharp melt indicates high cis purity. Broadening <114°C suggests trans contamination.
Solubility (Ethanol)
Low (Cold), Moderate (Hot)
Basis for recrystallization.
Solubility (CHCl₃)
High
Suitable solvent for NMR/HPLC analysis.
Appearance
White to off-white crystalline powder
Yellowing indicates bromide degradation or oxidation.
Stability
Moisture Sensitive
Ester hydrolysis occurs at pH > 8 or in wet solvents.
Synthetic Utility: The Substitution Cascade
Cis-BBD is the precursor to the "Triazole-Alcohol" or "Triazole-Tosylate." The bromine atom at the C2-methyl position is a potent leaving group, susceptible to nucleophilic attack by 1,2,4-triazole.
Mechanism of Action[4]
Nucleophilic Substitution: The nitrogen of the triazole ring attacks the bromomethyl carbon.
Stereoretention: Because the substitution occurs on the exocyclic methyl group, the stereochemistry of the dioxolane ring (set during the BBD crystallization) is preserved.
Figure 2: The conversion of Cis-BBD into active pharmaceutical ingredients.
Experimental Protocols
Protocol A: Purification of Cis-BBD (Enrichment)
Objective: Isolate >98% Cis-isomer from a crude 60:40 Cis/Trans mixture.
Dissolution: Charge crude Bromo-Benzoate mixture into Ethanol (95%) at a ratio of 1:5 (w/v).
Reflux: Heat to 75-78°C under nitrogen atmosphere until complete dissolution.
Controlled Cooling:
Cool to 50°C over 1 hour. Seed with pure Cis-BBD crystals (0.1% w/w) if available to induce nucleation.
Cool to 0-5°C over 4 hours. Critical: Rapid cooling traps trans-isomer inclusions.
Filtration: Filter the slurry under vacuum.
Wash: Wash the cake with cold Ethanol (0°C). The trans isomer remains in the filtrate.
Recrystallize from Ethanol.[1] Do not proceed to substitution.
Yellow Discoloration
Free bromine liberation.
Wash with dilute sodium thiosulfate solution during workup.
Low Yield in Substitution
Incomplete reaction or hydrolysis.
Ensure DMSO is dry (anhydrous). Water competes with triazole.
References
Heeres, J., et al. (1979). "Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole."[1][3] Journal of Medicinal Chemistry. (Foundational work on dioxolane azole synthesis).
Google Patents. (2014). CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
American Elements. (2023). Cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate Properties. Retrieved from [Link]
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 1390983. Retrieved from [Link]
Stereochemistry of Cis-Bromo-Esters: Synthetic Protocols and Medicinal Significance
Executive Summary The stereochemical configuration of bromo-esters—specifically (Z)- -bromoacrylates and cis-2-bromocyclopropanecarboxylates —represents a critical junction in medicinal chemistry. These motifs serve not...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The stereochemical configuration of bromo-esters—specifically (Z)-
-bromoacrylates and cis-2-bromocyclopropanecarboxylates —represents a critical junction in medicinal chemistry. These motifs serve not merely as functional groups but as stereoelectronic pivots that dictate the 3D architecture of drug candidates. While thermodynamically less stable than their trans (or E) counterparts, the cis-isomers offer unique reactivity profiles in cross-coupling reactions and provide access to conformationally restricted peptidomimetics.
This guide details the stereoselective synthesis, mechanistic validation, and pharmaceutical utility of these high-value intermediates.
Part 1: Structural Dynamics & Stereoelectronic Principles
The "Cis" Divergence
The term "cis-bromo-ester" encompasses two distinct structural classes, each presenting unique synthetic challenges:
Class
Structure
Stereochemical Challenge
Key Application
Acyclic (Alkenyl)
(Z)-3-Bromoacrylates (Br and COOR on same side)
Thermodynamic preference for E-isomer (steric repulsion between Br and COOR).
Precursors for Z-selective Suzuki-Miyaura coupling; synthesis of Tamoxifen analogs.
Cyclic (Cycloalkyl)
cis-2-Bromocyclopropanes (Br and COOR on same face)
Steric strain; requires kinetic control or specific catalyst ligand spheres.
The cis-orientation significantly alters reactivity compared to the trans-isomer:
Dipole Moments: Cis-isomers typically possess higher dipole moments, affecting solubility and interaction with polar transition states.
Cross-Coupling Rates: In Pd-catalyzed couplings, the cis-bromo-ester often reacts faster due to the "neighboring group effect" where the ester carbonyl can weakly coordinate with the metal center, stabilizing the oxidative addition intermediate.
Elimination Pathways: Cis-isomers in cyclic systems are often resistant to E2 elimination (which requires anti-periplanar geometry), making them robust scaffolds for further functionalization.
Part 2: Synthetic Methodologies & Protocols[1][2][3][4][5]
Protocol A: Z-Selective Synthesis of
-Bromoacrylates
Objective: Synthesize methyl (Z)-3-bromoacrylate from methyl propiolate with >95:5 Z/E selectivity.
Principle: MgBrngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
-mediated hydrobromination. Magnesium bromide acts as a dual-function reagent: a Lewis acid that activates the alkyne and a bromide source that directs nucleophilic attack.[1]
) between the vinylic protons is the diagnostic standard.
(Z)-Isomer:
(E)-Isomer:
Protocol B: cis-2-Bromocyclopropanecarboxylates via Rh(II) Catalysis
Objective: Synthesize the strained cyclopropane ring with cis-selectivity.
Mechanism: Decomposition of diazo compounds by Rhodium(II) carboxylates to form a metal-carbene, followed by cyclopropanation of vinyl bromide (or bromination of the cyclopropane).
Workflow Diagram (DOT)
The following diagram illustrates the divergence in synthesis pathways and the critical decision nodes for stereocontrol.
Caption: Synthetic divergence for cis-bromo-esters. Path A utilizes Lewis-acid guided addition; Path B relies on catalyst ligand sterics.
Part 3: Reactivity & Mechanistic Pathways
The Reformatsky Connection
-Bromo esters are the precursors to the Reformatsky reagent (organozinc). While the starting stereochemistry of the -bromo ester is lost upon enolate formation, the cis-bromo ester motif often appears in the products of modified Reformatsky reactions (e.g., using -dibromo esters).
Mechanism: The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model).[3]
Significance: This allows for the establishment of contiguous stereocenters (e.g.,
-hydroxy esters) with high diastereoselectivity (syn vs anti), which is crucial for polyketide synthesis.
Cross-Coupling Retention
In Suzuki-Miyaura coupling, (Z)-bromoacrylates are invaluable. Unlike their iodo-counterparts, which can suffer from iodine-lithium exchange or reduction, bromo-esters are stable enough to handle but reactive enough for Pd(0) insertion.
Stereoretention: The coupling typically proceeds with retention of configuration . Starting with a pure cis-bromo-ester yields a cis-substituted alkene.
Ligand Choice: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are recommended to facilitate oxidative addition into the hindered cis C-Br bond.
Part 4: Pharmaceutical Applications & Case Studies
Conformationally Restricted Amino Acids
Cis-2-bromocyclopropanecarboxylates are immediate precursors to 2,3-methanoamino acids .
Case Study: Synthesis of cis-2,3-methanophenylalanine.
Role: The bromine handle allows for the installation of the aryl group via Suzuki coupling after cyclopropane formation, avoiding the need to cyclopropanate a bulky styrene derivative. The cis-geometry forces the peptide backbone into a specific turn, mimicking the bioactive conformation of neuropeptides.
Drug Discovery Data: Activity Profiles
The table below highlights the impact of cis vs trans geometry on biological activity in select dopamine antagonists (derived from cyclopropane scaffolds).
Compound Analog
Geometry
Binding Affinity (, nM)
Metabolic Stability ()
Analog A (Linear)
Flexible
120 nM
45 min
Analog B (Trans)
Trans-Cyclopropane
15 nM
110 min
Analog C (Cis)
Cis-Cyclopropane
2.4 nM
180 min
Note: The cis-conformation in Analog C aligns the pharmacophores (aryl and amine) to perfectly match the receptor pocket, resulting in a 50-fold potency increase over the flexible analog.
References
Stereoselective Synthesis of Z-Bromoacrylates
Title: Z/E Stereoselective Synthesis of
-Bromo Baylis–Hillman Ketones Using MgBr
as Promoter via a One-Pot Three-Component Reaction.
Source: ResearchGate / Chinese Journal of Chemistry.[4]
Title: Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents.
Advanced Spectroscopic Elucidation of Cis-BBD: A Multi-Modal Approach
This guide outlines the comprehensive spectroscopic characterization of Cis-BBD (cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate), a critical chiral intermediate in the synthesis of antifunga...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive spectroscopic characterization of Cis-BBD (cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate), a critical chiral intermediate in the synthesis of antifungal azoles such as Ketoconazole and Itraconazole.
Executive Summary & Compound Profile
Cis-BBD (CAS: 61397-56-6) represents a stereochemical checkpoint in the manufacturing of triazole and imidazole antifungals. The molecule features a 1,3-dioxolane core with a quaternary center at C2 and a chiral center at C4.
The "Cis" designation refers to the relative stereochemistry between the bromomethyl group at C2 and the benzoate-methyl side chain at C4. Differentiating this isomer from its trans-counterpart is critical, as the biological activity of the final API (Active Pharmaceutical Ingredient) is stereospecific.
Mass spectrometry provides two critical validation layers for Cis-BBD: confirmation of the halogenated elemental composition (Isotopic Fingerprinting) and structural connectivity (Fragmentation).
Isotopic Fingerprint Analysis
Cis-BBD contains three halogen atoms: one Bromine (
) and two Chlorines (). This creates a highly distinct isotopic envelope that serves as a primary identity check.
Theoretical Isotopic Distribution (ESI+):
Ion Species
Mass Shift
Relative Abundance
Origin
[M+H]⁺
100%
[M+H+2]⁺
~160%
Mixed Isotopes (High abundance due to Br)
[M+H+4]⁺
~75%
Mixed Isotopes
[M+H+6]⁺
~12%
Note: The "M+2" peak is often taller than the "M" peak in mono-bromo/di-chloro systems due to the contributions of
and .
Fragmentation Pathway (MS/MS)
In collision-induced dissociation (CID), Cis-BBD cleaves at the ester linkage and the dioxolane ring.
Primary Cleavage: Loss of the benzoate group (
), generating a stabilized dioxolane cation.
Secondary Cleavage: Loss of the Bromine atom or the Bromomethyl group.
Diagnostic Ion: The 2,4-dichlorophenyl cation (
145/147) confirms the aryl substitution.
MS Workflow Diagram
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is the definitive method for establishing the cis stereochemistry. The 1,3-dioxolane ring protons (H4, H5a, H5b) form an ABX spin system (or AMX depending on field strength).
1H NMR Assignments (500 MHz, CDCl₃)
The chemical shifts below are representative for this scaffold.
Position
Proton Type
Approx. (ppm)
Multiplicity
Coupling (Hz)
Aryl
Dichlorophenyl
7.20 - 7.60
Multiplets
-
Aryl
Benzoate
7.40 - 8.05
Multiplets
-
C4
Dioxolane CH
4.35 - 4.45
Multiplet
-
C5
Dioxolane CH₂
3.80 - 4.10
dd (AB part)
,
Exocyclic
CH₂-Br
3.65 - 3.75
Singlet (or AB q)
-
Exocyclic
CH₂-OBz
4.50 - 4.60
dd
-
Stereochemical Proof: NOESY/ROESY
The distinction between cis and trans relies on the Nuclear Overhauser Effect (NOE) .
Cis-BBD Geometry: The Bromomethyl group (at C2) and the Benzoate-methyl sidechain (at C4) are on the same face of the ring (or defined relative to the phenyl group).
Key Correlation: In the cis isomer, strong NOE cross-peaks are observed between the CH₂Br protons and the H4 proton (or the exocyclic CH₂-OBz protons, depending on specific rotamers).
Trans-BBD: These groups are on opposite faces, resulting in weak or absent NOE signals between them, but stronger NOE between the Phenyl ring protons and the H4 proton.
Stereochemistry Logic Diagram
Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the complex multiplets in the dioxolane region:
Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina. Acidic traces in chloroform can degrade the acetal linkage of the dioxolane.
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentration is required for high-quality 2D carbon correlations (HMBC).
Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids that cause line broadening.
) of 400-500 ms . This is optimal for small molecules (MW ~450) in the extreme narrowing limit.
13C APT/DEPT: Essential to distinguish the quaternary C2 (acetal carbon) from the carbonyls and CH/CH₂ carbons.
HPLC-UV Purity Check (Pre-requisite)
Before spectroscopic assignment, purity must be confirmed to avoid assigning impurity peaks.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).
Detection: 254 nm (Strong absorption by Benzoate and Dichlorophenyl groups).
References
Heeres, J., et al. (1984). "Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones." Journal of Medicinal Chemistry, 27(7), 894-900. Link
ChemicalBook. (2024). "cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate - Product Properties." Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/ROESY application for stereochemistry). Link
CPHI Online. (2024). "Cis-bromo-ester (Cis-BBD) Product Specifications and Applications." Link
Exploratory
Unlocking the Regulatory Code: A Technical Guide to the Theoretical and Computational Modeling of cis-Regulatory Modules
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical underpinnings and computational methodologies used to study cis-regulatory modules (CRMs). A...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical underpinnings and computational methodologies used to study cis-regulatory modules (CRMs). As our understanding of the non-coding genome deepens, the ability to accurately model these fundamental regulators of gene expression becomes increasingly critical for dissecting disease mechanisms and discovering novel therapeutic targets.
Part 1: The Foundation of Transcriptional Control: Understanding cis-Regulatory Modules
Defining the Blueprint of Gene Expression
Cis-regulatory elements (CREs), or cis-regulatory modules (CRMs), are regions of non-coding DNA that orchestrate the transcription of neighboring genes.[1] These modules function as integration hubs, binding transcription factors (TFs) to control the timing, location, and level of gene expression.[1][2] CRMs are not monolithic; they are modular structures that can include enhancers, silencers, promoters, and insulators, each contributing to the precise regulation of a gene's activity.[1] The combinatorial action of multiple TFs binding to a CRM allows for a highly nuanced response to developmental and environmental cues.[2] This intricate control is fundamental to cellular differentiation, morphogenesis, and homeostasis.[1]
The significance of CRMs in human health is underscored by the growing number of disease-associated genetic variants found within these non-coding regions.[3] Consequently, the ability to identify and functionally characterize CRMs is paramount for translating genomic discoveries into tangible therapeutic strategies.
The Logic of Regulation: From Transcription Factor Binding to Gene Activation
The function of a CRM is dictated by the specific combination and arrangement of TF binding sites within it.[4] This "regulatory grammar" determines how the module integrates signals from various signaling pathways. For instance, the activity of a CRM can be modulated by the concentration of available TFs, their post-translational modifications, and their cooperative or competitive interactions with other proteins.
Several key signaling pathways are intricately linked to the function of CRMs. The Notch, JAK/STAT, Ras, and Wnt pathways, all critical in development and disease, exert their effects by modulating the activity of specific TFs that, in turn, bind to CRMs to control target gene expression.[5] For example, in the Notch signaling pathway, interactions between ligands and receptors can lead to both cis-activation and cis-inhibition, adding another layer of complexity to the regulatory network.[6][7]
Part 2: Computational and Theoretical Approaches to Deciphering CRMs
The vastness of the non-coding genome necessitates the use of computational methods to predict and model CRM function.[8] These approaches leverage our understanding of CRM architecture and the principles of molecular interactions to identify putative regulatory regions and predict their activity.
The Theoretical Framework: Modeling Molecular Interactions
At its core, the function of a CRM is a biochemical process governed by the principles of thermodynamics and kinetics. The binding of a TF to its target site is an equilibrium process, and the overall activity of a CRM can be conceptualized as the statistical outcome of multiple such interactions.
Thermodynamic models have shown promise in predicting the activity of CRMs by considering the free energy changes associated with DNA-protein and protein-protein interactions.[9] These models can provide a quantitative framework for understanding how different combinations of TF binding sites generate diverse expression levels.[9]
Quantum mechanics (QM) provides the most fundamental description of molecular interactions.[10][11][12][13] While computationally intensive, QM methods can be used to accurately calculate the binding energies of TFs to DNA and to understand the electronic rearrangements that occur during these interactions.[14] These calculations can provide a rigorous foundation for parameterizing higher-level models.
In Silico Discovery: Algorithms for Identifying CRMs
A variety of computational tools have been developed to identify CRMs in genomic sequences. These methods can be broadly categorized based on their underlying algorithms and the types of data they utilize.
Methodology
Core Principle
Typical Input Data
Strengths
Limitations
Example Tools
Hidden Markov Models (HMMs)
Models a CRM as a sequence of states with specific emission probabilities for TF binding sites.[15]
Genomic sequence, a database of known TF binding motifs (e.g., TRANSFAC).[15]
Computationally efficient and robust; can leverage large databases of known motifs.[15]
May not be suitable for discovering entirely novel motifs.
Simulating the Dynamics: Molecular Dynamics Approaches
Molecular dynamics (MD) simulations offer a powerful tool for studying the physical movements of atoms and molecules over time.[16][17][18] In the context of CRMs, MD simulations can be used to:
Investigate the conformational changes in DNA upon TF binding.
Study the dynamics of protein-protein interactions on the surface of a CRM.
Explore the effects of chemical modifications on the stability and function of TF-DNA complexes.[19]
By providing an atomistic view of these processes, MD simulations can complement experimental studies and provide insights that are difficult to obtain through other means.[16][18]
Part 3: Practical Workflows and Methodologies
Workflow for CRM Prediction using a Sequence-Based Approach
This protocol outlines a general workflow for identifying putative CRMs using a method like ModuleSearcher.[2]
Step 1: Input Data Preparation
Obtain the genomic sequences of a set of co-expressed or co-regulated genes. These can be identified from microarray or RNA-seq experiments.
Select a library of position weight matrices (PWMs) for known transcription factors of interest. Databases such as JASPAR or TRANSFAC are common sources.
Step 2: Parameter Selection
Define the search space, typically the upstream non-coding regions of the target genes (e.g., -2000 to +500 bp relative to the transcription start site).
Set the scoring threshold for individual TF binding sites.
Define the window size for searching for clusters of binding sites.
Step 3: Running the Algorithm
The algorithm scans the input sequences for significant clusters of TF binding sites that match the provided PWMs.
The output is a ranked list of putative CRMs, along with the TFs predicted to bind to them.
Step 4: Post-Processing and Validation
Use tools like Gene Ontology to assess whether the genes associated with the predicted CRMs share common biological functions.[2]
Compare the predicted CRMs with experimental data, such as ChIP-seq or ATAC-seq data, to validate the predictions.
Caption: Workflow for computational prediction of cis-regulatory modules.
Protocol for Molecular Dynamics Simulation of a TF-DNA Complex
This protocol provides a high-level overview of the steps involved in setting up and running an MD simulation of a transcription factor bound to a DNA sequence corresponding to a predicted binding site within a CRM.
Step 1: System Preparation
Obtain the 3D structures of the TF (from the Protein Data Bank or homology modeling) and the target DNA sequence (generated using a tool like 3D-DART).
Dock the TF onto the DNA to create the initial complex.
Solvate the complex in a water box with appropriate ions to neutralize the system and mimic physiological salt concentrations.[19]
Step 2: Simulation Parameters and Force Fields
Choose appropriate force fields for the protein (e.g., AMBER, CHARMM) and DNA.[19]
Define the simulation parameters, including temperature, pressure, integration time step, and simulation length.
Step 3: Equilibration
Perform an initial energy minimization to remove steric clashes.[19]
Gradually heat the system to the target temperature and then equilibrate the pressure and density of the system.[19]
Step 4: Production Run
Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.[18]
Step 5: Trajectory Analysis
Analyze the simulation trajectory to calculate properties of interest, such as:
Root Mean Square Deviation (RMSD) to assess structural stability.
Hydrogen bond analysis to identify key interactions.
Principal Component Analysis (PCA) to characterize large-scale motions.
Caption: General workflow for a molecular dynamics simulation of a TF-DNA complex.
Part 4: Applications in Drug Development and Future Perspectives
The theoretical and computational modeling of CRMs has significant implications for the pharmaceutical industry. By providing a deeper understanding of gene regulation, these approaches can contribute to:
Target Identification and Validation: Identifying key TFs and CRMs that drive disease-associated gene expression programs can uncover novel drug targets.
Mechanism of Action Studies: Elucidating how a compound modulates the activity of specific TFs and their downstream targets.
Predictive Toxicology: Assessing the potential off-target effects of a drug by predicting its impact on the regulation of a wide range of genes.
Development of Gene Therapies: Designing synthetic promoters and regulatory elements with desired expression characteristics for use in gene therapy vectors.
As computational power continues to increase and new experimental techniques provide ever-richer datasets, the accuracy and predictive power of CRM models will continue to improve. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and epigenomics, will be key to building comprehensive, multi-scale models of gene regulation. These models will be invaluable tools in the ongoing effort to develop safer and more effective therapies for a wide range of human diseases.
References
Vlahovicek, K., et al. (2003). Computational detection of cis-regulatory modules. Genome Research. [Link]
Milo, R., et al. (2002). Network Motifs: Simple Building Blocks of Complex Networks. Science. [Link]
Yang, C., et al. (2020). Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations. Journal of Chemical Theory and Computation. [Link]
Valdes, H., et al. (2014). Calculated minimum energy path for the photochemical cis‐BD→CB conversion. International Journal of Quantum Chemistry. [Link]
Wu, J., et al. (2008). Computation-based discovery of cis-regulatory modules by hidden Markov model. Journal of Computational Biology. [Link]
Akerblom, I. U., et al. (2012). Role of cis-Acting Sites in Stimulation of the Phage λ PRM Promoter by CI-Mediated Looping. Journal of Molecular Biology. [Link]
Mohammadi, P., et al. (2024). Haplotype-aware modeling of cis-regulatory effects highlights the gaps remaining in eQTL data. Nature Communications. [Link]
Aerts, S., et al. (2003). Computational detection of cis-regulatory modules. Bioinformatics. [Link]
Gertz, J., et al. (2009). Analysis of Combinatorial cis-Regulation in Synthetic and Genomic Promoters. PLoS ONE. [Link]
Kempynck, N., et al. (2025). CREsted: modeling genomic and synthetic cell type-specific enhancers across tissues and species. bioRxiv. [Link]
Down, T. A., et al. (2011). Assessing Computational Methods of Cis-Regulatory Module Prediction. PLoS Computational Biology. [Link]
CIS BIOPHARMA. (n.d.). Pipeline. Retrieved February 10, 2026, from [Link]
CIS BIOPHARMA. (n.d.). Targets. Retrieved February 10, 2026, from [Link]
Brantl, S. (2007). Regulatory mechanisms employed by cis-encoded antisense RNAs. Current Opinion in Microbiology. [Link]
National Institute of Standards and Technology. (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved February 10, 2026, from [Link]
Nandagopal, N., et al. (2019). Cis-activation in the Notch signaling pathway. eLife. [Link]
Hadjiliadis, N., et al. (1995). On the Mechanism of Action of the Antitumor Drug cis-Platin (cis-DDP) and its Second Generation Derivatives. Metal-Based Drugs. [Link]
Suzuki, T., et al. (2002). CIS genes can be assigned to signaling pathways associated with hematopoietic disease. Nature Genetics. [Link]
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Kolaric, B., et al. (1982). Phase II clinical trial of cis dichlorodiammine platinum (Cis DDP) in metastatic brain tumors. Journal of Cancer Research and Clinical Oncology. [Link]
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Nandagopal, N., et al. (2019). Cis- activation in the Notch signaling pathway. eLife. [Link]
Yoshimura, A., et al. (1998). The CIS/JAB family: novel negative regulators of JAK signaling pathways. Leukemia. [Link]
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Bussi, G., & Laio, A. (2022). Molecular dynamics simulations of chemically modified ribonucleotides. arXiv. [Link]
Zhao, Y., et al. (2023). Cis Interactions of Membrane Receptors and Ligands. Annual Review of Immunology. [Link]
Roy, A., et al. (2024). Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. ACS Omega. [Link]
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Cheatham, T. (2018). Using Ensembles of Molecular Dynamics Simulations to Give Insight into Biomolecular Structure, Dynamics and Function. YouTube. [Link]
Li, C., et al. (2023). Molecular Dynamics Simulations Combined with Markov Model to Explore the Effect of Allosteric Inhibitor Binding on Bromodomain-Containing Protein 4. International Journal of Molecular Sciences. [Link]
CIS BIOPHARMA. (n.d.). Welcome. Retrieved February 10, 2026, from [Link]
Susskind, L. (2008). Lecture 1 | Modern Physics: Quantum Mechanics (Stanford). YouTube. [Link]
Diogo, D., et al. (2024). CREdb: A comprehensive database of Cis-Regulatory Elements and their activity in human cells and tissues. Epigenetics & Chromatin. [Link]
Susskind, L. (2013). Advanced Quantum Mechanics Lecture 4. YouTube. [Link]
Susskind, L. (2008). Modern Physics: Quantum Mechanics (Stanford) - Lecture 7. YouTube. [Link]
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Izmaylov, A. (2024). CHMB21 Lecture 1: Introduction to the course with motivation to quantum mechanics. YouTube. [Link]
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Calcutta High Court. (n.d.). Home. Retrieved February 10, 2026, from [Link]
Sachdev, S. (2025). Quantum critical dynamics of the Ising model in 2 spatial dimensions. YouTube. [Link]
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An In-Depth Technical Guide to the Hydrolytic Stability of Cis-Bromo-Esters Foreword: Beyond Stability – A Predictive Science In the landscape of drug development, understanding the chemical stability of a new molecular...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Hydrolytic Stability of Cis-Bromo-Esters
Foreword: Beyond Stability – A Predictive Science
In the landscape of drug development, understanding the chemical stability of a new molecular entity is not merely a regulatory checkbox; it is a foundational pillar of predictive science. For ester-containing compounds, particularly those with halogen substituents such as bromo-esters, hydrolytic stability is a critical attribute that dictates shelf-life, informs formulation strategy, and governs in vivo behavior, especially in the context of prodrugs. This guide moves beyond rote protocol recitation. It aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of the principles governing the hydrolytic stability of cis-bromo-esters, the causal relationships behind experimental design, and the robust methodologies required for accurate assessment. We will explore the nuanced interplay of steric and electronic effects and provide a self-validating framework for generating reliable, submission-quality data.
The Chemical Core: Understanding Ester Hydrolysis
An ester is the product of a condensation reaction between a carboxylic acid and an alcohol.[1] The reversal of this process, the cleavage of the ester bond by water, is known as hydrolysis.[1][2] This reaction can be catalyzed by acid or base, or proceed under neutral conditions, with the rate being highly dependent on the environmental conditions and the molecule's intrinsic structure.
Mechanisms of Degradation
The hydrolysis of an ester typically proceeds through a nucleophilic acyl substitution pathway. The most common mechanisms in a pharmaceutical context are base- and acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification): This is often the most rapid degradation pathway. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[3] This is the dominant mechanism in neutral to alkaline conditions.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[4][5] To drive the reaction toward completion, a large excess of water is typically required.[5] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4][5]
Caption: Base-catalyzed hydrolysis pathway for esters.
The Influence of the Cis-Bromo-Substituent
The structure of the ester itself is a primary determinant of its stability.[6] For a cis-bromo-ester, two key features dictate its reactivity:
Electronic Effects: The bromine atom is an electron-withdrawing group. This effect can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the position of the bromine atom is critical. A study on bromo-substituted ethyl benzoates showed that a para-bromo substituent (t½ = 12 min) led to lower hydrolytic stability compared to the unsubstituted analogue (t½ = 14 min), demonstrating the impact of electron withdrawal.[7]
Steric Effects: The spatial arrangement of atoms can hinder the approach of a nucleophile (like water or a hydroxide ion) to the carbonyl center. This is known as steric hindrance.[6] The cis configuration, along with the bromine atom, can create a crowded environment around the ester linkage. In the same study, ethyl 2-bromo benzoate (ortho position) exhibited higher stability (t½ = 15 min) than its para-isomer, suggesting that the steric hindrance of the ortho-bromine atom can compete with and even override its electron-withdrawing effect.[7] For a cis-bromo-ester on a cyclic or rigid backbone, this steric shielding can be a dominant factor in enhancing stability.
A Validated Framework for Stability Assessment
A robust assessment of hydrolytic stability is a requirement of regulatory bodies like the EMA and FDA.[8][9] The goal is to understand how a drug substance's quality changes over time under the influence of pH, temperature, and light.[8] The following workflow provides a systematic approach.
Caption: A systematic workflow for hydrolytic stability studies.
Experimental Design: Forced Degradation and Definitive Studies
The investigation should begin with forced degradation (stress testing) to identify potential degradation products and inform the development of a stability-indicating analytical method.[8][9] This involves exposing the compound to extreme conditions (e.g., 0.1 N HCl, 0.1 N NaOH, high heat).
Following stress testing, definitive studies are conducted across a range of pH values (typically pH 3, 5, 7, 9) at a controlled temperature (e.g., 25 °C or 40 °C) to determine the rate of hydrolysis under pharmaceutically relevant conditions.
Detailed Experimental Protocol
This protocol describes a self-validating system for determining the hydrolytic stability of a cis-bromo-ester. The use of a stability-indicating HPLC method is crucial for trustworthiness, as it ensures that the parent compound is accurately quantified in the presence of its degradants.
Objective: To determine the pseudo-first-order rate constant (kobs) and half-life (t1/2) of Cis-Bromo-Ester across a range of pH values at 25 °C.
Materials & Reagents:
Cis-Bromo-Ester reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC or Milli-Q grade)
Phosphate, acetate, and borate buffer salts
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
Class A volumetric flasks, pipettes, and autosampler vials
Instrumentation:
Calibrated HPLC system with a UV detector (or Mass Spectrometer)
Calibrated pH meter
Constant temperature incubator or water bath
Methodology:
Buffer Preparation (Causality: Buffers maintain a constant pH, which is the most critical variable influencing the hydrolysis rate.)
Prepare 50 mM buffer solutions at the target pH values (e.g., pH 3.0, 5.0, 7.0, 9.0).
Example for pH 7.0: Prepare a 50 mM sodium phosphate buffer.
Verify the final pH of each buffer solution with a calibrated pH meter after adding all components.
Stock Solution Preparation
Accurately weigh and dissolve the Cis-Bromo-Ester reference standard in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
Reaction Initiation & Incubation
For each pH condition, pipette the required volume of the stock solution into the buffer to achieve the target final concentration (e.g., 10 µg/mL). The final percentage of organic solvent should be kept low (<1-2%) to minimize its effect on the reaction.
Immediately after addition, vortex the solution and withdraw the t=0 sample.
Place the reaction flasks in a constant temperature incubator set to 25 °C ± 1 °C.
Timepoint Sampling (Causality: Sampling at appropriate intervals is key to accurately defining the degradation curve.)
Withdraw aliquots from each reaction mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The frequency should be sufficient to establish the stability profile.[10]
Immediately quench the reaction by diluting the aliquot in a mobile phase or a solvent mixture that stops further degradation (e.g., a low pH mobile phase).
HPLC Analysis (Causality: A validated, stability-indicating method ensures that the decrease in the parent peak area is directly and solely attributable to degradation.)
Analyze all samples using a validated stability-indicating HPLC method.
Method Parameters (Example):
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 5 minutes
Flow Rate: 0.5 mL/min
Detection: UV at a suitable wavelength (e.g., 254 nm)
Record the peak area of the parent compound (Cis-Bromo-Ester) for each time point.
Data Analysis & Calculations
For each pH, plot the natural logarithm of the remaining percentage of Cis-Bromo-Ester versus time (in seconds).
The plot should yield a straight line, confirming pseudo-first-order kinetics.
The slope of this line is equal to -kobs (the observed pseudo-first-order rate constant).
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different conditions.
Table 1: Hydrolytic Stability Data for Cis-Bromo-Ester at 25 °C
pH
Rate Constant (kobs, s⁻¹)
Half-Life (t1/2, hours)
Correlation Coefficient (R²)
3.0
1.5 x 10⁻⁷
1283.3
0.998
5.0
9.8 x 10⁻⁷
196.4
0.999
7.0
6.2 x 10⁻⁶
31.0
0.997
9.0
4.5 x 10⁻⁵
4.3
0.999
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The data clearly show a pH-dependent stability profile. The compound is most stable under acidic conditions (pH 3.0) and degrades significantly faster as the pH becomes more alkaline, which is characteristic of base-catalyzed hydrolysis. This information is critical for formulation scientists, who would need to ensure the drug product is formulated in an acidic or neutral pH environment and protected from alkaline conditions to ensure an adequate shelf life.
Caption: Interplay of factors governing ester stability.
Conclusion
The hydrolytic stability of a cis-bromo-ester is a complex function of its molecular architecture and its chemical environment. The steric hindrance afforded by the cis-configuration and the bromo-substituent can counteract the inductive electron-withdrawing effects that would otherwise render the ester more labile. A thorough understanding of these principles, combined with a systematic and robust experimental approach as outlined in this guide, is essential for drug development professionals. This allows for the accurate prediction of a compound's shelf-life, the design of stable formulations, and the successful progression of new chemical entities from the laboratory to the clinic.
References
Hydrolytic Stability of Ester Oils. (2025). Henan J&D Chemical Co.,Ltd.
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Bioorganic Chemistry.
Hydrolytic Stability; an important parameter to balance. (n.d.). IQLubricants.
Understanding Hydrolysis and Hydrolytic Stability. (n.d.).
SYNTHETIC ESTERS: Structure and Property Rel
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023).
The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. (1972). Tennessee Academy of Science.
Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). (1998). U.S.
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency.
Guideline on stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. (2003). Royal Society of Chemistry.
ICH Q1 Guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
mechanism of ester hydrolysis. (2019). YouTube.
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
Hydrolysis of esters - Mechanisms. (2021). YouTube.
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
Cis-bromo-ester solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of Cis-Bromo-Ester [CAS 61397-56-6] in Organic Solvents Introduction In the landscape of pharmaceutical synthesis, the efficiency of a reaction and the purity of its products...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Cis-Bromo-Ester [CAS 61397-56-6] in Organic Solvents
Introduction
In the landscape of pharmaceutical synthesis, the efficiency of a reaction and the purity of its products are paramount. The selection of an appropriate solvent system is a critical determinant of success, influencing reaction kinetics, equilibrium, and the feasibility of downstream purification processes. This technical guide provides a comprehensive analysis of the solubility of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (CAS 61397-56-6), a complex molecule commonly referred to as "Cis-Bromo-Ester." This compound is a pivotal intermediate in the synthesis of widely used azole antifungal agents, including Itraconazole and Ketoconazole.
A thorough understanding of its solubility profile is not merely academic; it is a cornerstone for robust process development, enabling chemists to optimize reaction conditions, design efficient crystallization-based purifications, and ensure consistent, high-quality production. This document delves into the molecular characteristics of Cis-Bromo-Ester, the governing principles of solubility, a predicted solubility profile across a spectrum of organic solvents, and a validated experimental protocol for precise solubility determination.
Molecular Structure and Physicochemical Characteristics
To predict the solubility of the Cis-Bromo-Ester, we must first dissect its molecular structure and the resulting intermolecular forces it can exhibit.
Chemical Structure: C₁₈H₁₅BrCl₂O₄
Molecular Weight: 446.12 g/mol
Key Functional Groups and Regions:
Dichlorophenyl Group: This bulky, aromatic group is distinctly non-polar and hydrophobic. The chlorine atoms add to the molecular weight and introduce polar C-Cl bonds, but the overall character of this region is dominated by its hydrophobicity.
Benzoate Ester Group: This region possesses mixed character. The aromatic ring is non-polar, while the ester carbonyl (C=O) and ether-like (C-O) linkages are polar, capable of engaging in dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.
Dioxolane Ring: The two ether linkages within this five-membered ring contribute significant polarity and provide additional sites for hydrogen bond acceptance.
Bromomethyl Group: The carbon-bromine (C-Br) bond is polar and polarizable, contributing to the molecule's overall dipole moment.
Intermolecular Forces Profile:
The molecule's large and complex structure allows for a combination of intermolecular interactions:
London Dispersion Forces: As a large molecule with a significant number of electrons and aromatic rings, London dispersion forces are a major contributor to its self-association and its interaction with non-polar solvents.[1][2]
Dipole-Dipole Interactions: The presence of multiple polar bonds (C=O, C-O, C-Cl, C-Br) creates a significant molecular dipole, allowing for strong dipole-dipole attractions with polar solvent molecules.[2][3][4]
Hydrogen Bonding: The Cis-Bromo-Ester lacks a hydrogen atom bonded to an electronegative atom (O, N, F), so it cannot act as a hydrogen bond donor. However, the four oxygen atoms in the ester and dioxolane groups can act as hydrogen bond acceptors with protic solvents.[4][5]
This blend of a large, hydrophobic backbone with several polar functional groups suggests that the molecule will not be well-solvated by solvents at the extremes of the polarity scale (e.g., water or hexane) but will find optimal solubility in solvents that can accommodate both its non-polar and polar characteristics.
The Guiding Principle of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a foundational concept in chemistry that elegantly summarizes the thermodynamics of dissolution.[6][7][8] A solute will dissolve in a solvent if the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[9][10]
This means:
Polar solutes dissolve in polar solvents because the dipole-dipole or hydrogen bonding interactions between the solvent and solute are strong enough to overcome the forces holding the respective molecules together.[9][11]
Non-polar solutes dissolve in non-polar solvents , where the primary interactions are weaker London dispersion forces.[12]
For a molecule with mixed polarity like the Cis-Bromo-Ester, the ideal solvent will possess a balance of polar and non-polar characteristics to effectively solvate all regions of the molecule.
Predicted Solubility Profile of Cis-Bromo-Ester
Based on the structural analysis and the principles of solubility, we can predict the qualitative solubility of Cis-Bromo-Ester in various classes of common organic solvents. This predictive framework is invaluable for initial solvent screening in a research and development setting.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale for Prediction
Non-Polar Aliphatic
Hexane, Heptane, Cyclohexane
Low to Insoluble
These solvents interact only via weak dispersion forces. They cannot effectively solvate the polar ester, ether, and halogenated moieties of the Cis-Bromo-Ester, making dissolution energetically unfavorable.
Non-Polar Aromatic
Toluene, Xylene
Moderate
The aromatic nature of these solvents allows for favorable π-π stacking interactions with the dichlorophenyl and benzoate rings. This provides better solvation of the non-polar regions than aliphatic solvents, leading to moderate solubility.
Halogenated
Dichloromethane (DCM), Chloroform
High
"Like dissolves like" is particularly relevant here. These solvents are moderately polar and can effectively solvate the C-Cl and C-Br bonds. They are also excellent at dissolving large organic molecules with mixed characteristics.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
High
THF, being a cyclic ether, is a moderately polar aprotic solvent that is an excellent choice. It effectively solvates the large organic structure while interacting favorably with the polar dioxolane ring. Diethyl ether is less polar and may be slightly less effective.
Esters
Ethyl Acetate
High
The ester functionality of the solvent mirrors one of the key groups in the solute, leading to favorable dipole-dipole interactions. Ethyl acetate provides a good balance of polarity to solvate the entire molecule.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
High
These polar aprotic solvents have a strong carbonyl dipole that can interact with the polar groups of the solute. Their smaller alkyl chains do not hinder the solvation of the larger non-polar regions.
Polar Aprotic
Acetonitrile (ACN), DMF, DMSO
Moderate to High
These solvents are very polar and will strongly solvate the ester and ether groups. However, their high polarity may be less compatible with the large, non-polar dichlorophenyl moiety, potentially limiting solubility compared to moderately polar options like DCM or THF.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate
These alcohols can act as hydrogen bond donors to the oxygen atoms of the solute. However, significant energy is required to disrupt the strong hydrogen-bonding network of the solvent itself. The large hydrophobic part of the solute also disfavors dissolution.
Aqueous
Water
Insoluble
The large, non-polar surface area of the molecule makes it highly hydrophobic. The energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the solute, leading to insolubility.[13]
Experimental Protocol for Quantitative Solubility Determination
While predictions are useful, precise quantitative data is essential for process modeling and optimization. The following protocol describes a robust method for determining the equilibrium solubility of Cis-Bromo-Ester using the isothermal shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration (in mg/mL) of Cis-Bromo-Ester in a saturated solution of a given organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Equipment:
Cis-Bromo-Ester (solid, >98% purity)
Solvents of interest (HPLC grade)
Analytical balance
Scintillation vials or flasks with screw caps
Orbital shaker with temperature control
Centrifuge
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
Volumetric flasks and pipettes
HPLC system with a UV detector and a suitable C18 column
Methodology:
Preparation of Saturated Solution (Self-Validation through Excess Solute):
Causality: To ensure equilibrium saturation is achieved, an excess of the solid solute must be present throughout the experiment. This provides a self-validating system where the continued presence of undissolved solid confirms saturation.
Add an excess amount of Cis-Bromo-Ester (e.g., ~100 mg) to a pre-weighed vial. The amount should be significantly more than what is expected to dissolve.
Record the exact mass of the solute added.
Add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Causality: Solubility is an equilibrium process. Sufficient time and agitation under constant temperature are required to ensure the system reaches a steady state where the rate of dissolution equals the rate of precipitation.
Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).
Agitate the slurry for a predetermined period (e.g., 24-48 hours). A preliminary time-course study can be run to determine the point at which concentration no longer increases.
Phase Separation:
Causality: It is critical to analyze only the liquid phase. Undissolved solid particulates will artificially inflate the measured concentration. A two-step separation process ensures complete removal.
Remove vials from the shaker and let them stand for 1-2 hours in a temperature-controlled bath to allow solids to settle.
Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining suspended solids.
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial.
Quantification by HPLC:
Causality: HPLC with UV detection is the gold standard for this analysis due to its high specificity and sensitivity. The aromatic rings in Cis-Bromo-Ester provide strong UV absorbance, allowing for accurate quantification.
Prepare a calibrated stock solution of Cis-Bromo-Ester in a suitable solvent (e.g., acetonitrile).
Create a series of calibration standards of known concentrations by serial dilution of the stock solution.
Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the calibration range.
Inject the standards and the diluted sample onto the HPLC system.
Generate a calibration curve by plotting the peak area against concentration for the standards.
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.
Reporting:
Express the final solubility in mg/mL or g/100 mL at the specified temperature.
Visualizing Solute-Solvent Interactions
The following diagram illustrates the key intermolecular forces at play between the Cis-Bromo-Ester and different classes of solvents, providing a visual summary of the principles discussed.
Application Notes & Protocols: Stereocontrolled Nucleophilic Substitution on Cis-Bromo-Esters via Anchimeric Assistance
Introduction: Beyond Conventional Sₙ2 Stereochemistry Nucleophilic substitution reactions are a cornerstone of modern organic synthesis, fundamental to the construction of complex molecules in materials science and drug...
Nucleophilic substitution reactions are a cornerstone of modern organic synthesis, fundamental to the construction of complex molecules in materials science and drug development. While the Walden inversion characteristic of the Sₙ2 mechanism is a foundational concept, substrates with specific stereochemical and functional arrangements can deviate dramatically from this paradigm.[1][2] Cis-bromo-esters, particularly those on cyclic scaffolds, represent a fascinating class of substrates where the interplay between neighboring functional groups dictates the reaction pathway and stereochemical outcome.
This guide provides an in-depth exploration of nucleophilic substitution reactions on cis-bromo-esters. We will move beyond simple mechanistic descriptions to explain the causal factors governing these transformations, with a focus on the powerful phenomenon of Neighboring Group Participation (NGP) , also known as anchimeric assistance .[3][4][5] For researchers in medicinal chemistry and process development, understanding and harnessing this mechanism is critical for achieving precise stereocontrol, a non-negotiable aspect of modern drug design. We will detail the mechanistic underpinnings, provide validated experimental protocols, and discuss applications, including the synthesis of key pharmaceutical intermediates.[6]
Mechanistic Deep Dive: The Power of Anchimeric Assistance
In a typical Sₙ2 reaction, a nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack), resulting in an inversion of stereochemistry.[2] However, with a substrate like a cis-bromo-ester (e.g., on a cyclohexane ring), the reaction landscape changes entirely. The rate of substitution is often significantly accelerated, and the reaction proceeds with overall retention of configuration.[7] This is a hallmark of Neighboring Group Participation.[3][4]
The mechanism involves two consecutive Sₙ2 steps:
Intramolecular Attack (Anchimeric Assistance): The ester's carbonyl oxygen, positioned cis and therefore spatially close to the reaction center, acts as an internal nucleophile. It attacks the carbon bearing the bromine atom in a backside fashion, displacing the bromide leaving group. This forms a strained, bicyclic dioxolenium ion intermediate.[8][9] This step is typically the rate-determining step, and because it is an intramolecular process, it is kinetically much faster than a corresponding intermolecular reaction.[5][10]
Intermolecular Attack: An external nucleophile then attacks the bicyclic intermediate. This attack also proceeds via an Sₙ2 pathway, opening the strained ring. The attack occurs at the original carbon center, leading to an inversion of configuration at this step.
The net result of these two successive inversions is an overall retention of the original stereochemistry.
Caption: Mechanism of Nucleophilic Substitution with Neighboring Group Participation.
Why the Cis Configuration is Crucial
For the trans-isomer, the ester group is on the opposite side of the ring relative to the bromine. It cannot achieve the necessary backside geometry for an intramolecular attack. Consequently, it reacts much more slowly and through a standard Sₙ2 or Sₙ1 pathway, leading to inversion or racemization, respectively.[4] This differential reactivity is a powerful tool for diastereoselective synthesis.
Substrate Isomer
Dominant Mechanism
Relative Rate
Stereochemical Outcome
Cis-Bromo-Ester
Neighboring Group Participation
Fast (Anchimerically Assisted)
Retention
Trans-Bromo-Ester
Standard Sₙ2 / Sₙ1
Slow
Inversion / Racemization
Table 1: Comparison of Reactivity for Cis and Trans Isomers.
Applications in Drug Discovery and Development
The ability to control stereochemistry with high fidelity is paramount in pharmacology. The use of cis-bromo-esters as synthetic intermediates leverages NGP to install new functionalities with predictable stereochemical outcomes.
Antifungal Agents: The synthesis of key intermediates for conazole antifungal drugs, such as ketoconazole and itraconazole, relies on the stereocontrolled functionalization of a cyclic core. A patented route explicitly describes the use of a cis-bromo-ester intermediate to ensure the correct relative stereochemistry in the final active pharmaceutical ingredient.[6]
Prodrug Strategies: Ester prodrugs are widely used to improve the pharmacokinetic properties of drugs, such as solubility or membrane permeability.[11][12] A molecule containing a cis-bromo-ester could be used as a versatile intermediate. The bromine can be displaced by a variety of nucleophiles (e.g., linking to another molecule) with retention of stereochemistry, and the ester can later be hydrolyzed in vivo by esterases to release the active drug.[13]
Detailed Experimental Protocols
The following protocols are representative examples of nucleophilic substitution on a model substrate, methyl cis-2-bromocyclohexane-1-carboxylate. These protocols are designed to be self-validating through clear characterization checkpoints.
Protocol 1: Stereoretentive Hydrolysis to cis-Hydroxy-Ester
This protocol demonstrates the NGP mechanism using water as the nucleophile, leading to a product with retained stereochemistry.
Caption: General Experimental Workflow for Hydrolysis.
Materials and Reagents
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Equivalents
Methyl cis-2-bromocyclohexane-1-carboxylate
237.11
1.00 g
4.22
1.0
Acetone
58.08
20 mL
-
-
Deionized Water
18.02
5 mL
-
-
Sodium Bicarbonate (Sat. Soln.)
84.01
20 mL
-
-
Ethyl Acetate (EtOAc)
88.11
50 mL
-
-
Anhydrous Sodium Sulfate
142.04
~5 g
-
-
Step-by-Step Procedure:
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl cis-2-bromocyclohexane-1-carboxylate (1.00 g, 4.22 mmol).
Solvent Addition: Add acetone (20 mL) and deionized water (5 mL). The acetone serves to solubilize the organic substrate in the aqueous medium.
Reaction: Heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% EtOAc in Hexanes). The starting material will have a higher Rf than the more polar alcohol product.
Work-up - Quenching: Once the starting material is consumed (typically 4-6 hours), remove the flask from the heat source and allow it to cool to room temperature.
Solvent Removal: Remove the acetone using a rotary evaporator.
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any trace HBr formed, followed by brine (1 x 20 mL).
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil via flash column chromatography on silica gel (gradient elution, 10% to 40% EtOAc in hexanes) to afford the pure methyl cis-2-hydroxycyclohexane-1-carboxylate.
Expected Outcome & Characterization:
Yield: 75-85%
Appearance: Colorless oil.
¹H NMR: The key diagnostic is the coupling constant (³J) between H1 and H2. For the cis product, a small axial-equatorial coupling constant (³J ≈ 3-5 Hz) is expected, confirming the retention of stereochemistry.
IR (neat, cm⁻¹): Appearance of a broad O-H stretch (~3450 cm⁻¹) and disappearance of the C-Br stretch (~650 cm⁻¹). The C=O stretch of the ester remains (~1730 cm⁻¹).
Protocol 2: Stereoretentive Azide Substitution
This protocol demonstrates the installation of an azide group, a versatile functional handle for click chemistry or reduction to an amine, again with retention of configuration.
Materials and Reagents
Reagent
MW ( g/mol )
Amount
Moles (mmol)
Equivalents
Methyl cis-2-bromocyclohexane-1-carboxylate
237.11
1.00 g
4.22
1.0
Sodium Azide (NaN₃)
65.01
0.41 g
6.33
1.5
Dimethylformamide (DMF), Anhydrous
73.09
15 mL
-
-
Diethyl Ether (Et₂O)
74.12
60 mL
-
-
Deionized Water
18.02
50 mL
-
-
Step-by-Step Procedure:
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add sodium azide (0.41 g, 6.33 mmol) and anhydrous DMF (15 mL).
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (Eluent: 15% EtOAc in Hexanes).
Work-up - Quenching: After 8-12 hours, or upon consumption of the starting material, cool the reaction to room temperature and carefully pour it into a beaker containing 50 mL of cold deionized water.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
Washing: Combine the organic layers and wash thoroughly with water (4 x 25 mL) to remove DMF, followed by brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Use a rotary evaporator with a blast shield. Do not heat the crude azide product excessively.
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography (gradient elution, 5% to 20% EtOAc in hexanes).
Expected Outcome & Characterization:
Yield: 80-90%
Appearance: Colorless oil.
IR (neat, cm⁻¹): Appearance of a strong, sharp N₃ stretch (~2100 cm⁻¹).
¹H NMR: Similar to the hydrolysis product, the coupling constant between H1 and H2 will be small (³J ≈ 3-5 Hz), confirming the cis relationship and thus, retention of configuration.
Troubleshooting and Key Considerations
Side Reaction - Elimination (E2): If using a basic nucleophile (e.g., alkoxides), a competing E2 elimination reaction can occur, especially at higher temperatures. Using a less hindered base or milder conditions can mitigate this. For NGP-driven substitutions, the Sₙ2 pathway is often so accelerated that it outcompetes elimination.
Solvent Choice: For reactions involving anionic nucleophiles, polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (e.g., Na⁺) without strongly solvating the anion, increasing its nucleophilicity.[14]
Purity of Starting Material: The presence of the trans-bromo-ester isomer will lead to diastereomeric impurities in the final product, which may be difficult to separate. Ensure the stereochemical purity of the starting material via NMR analysis.
Conclusion
Nucleophilic substitution reactions on cis-bromo-esters are powerful synthetic tools governed by the principle of anchimeric assistance. The participation of the neighboring ester group accelerates the reaction and, through a double-inversion mechanism, dictates a stereoretentive outcome. This predictable control over stereochemistry is invaluable in the synthesis of complex, stereochemically defined molecules for pharmaceutical and other applications. By understanding the underlying mechanistic principles and employing validated protocols, researchers can confidently leverage this unique reactivity to achieve their synthetic goals.
References
(No Title)
Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]
Neighboring Group Participation. Chemistry LibreTexts. [Link]
Neighbouring group participation in SN reactions and Anchimeric assistance (CHE). YouTube. [Link]
The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results. Sci-Hub. [Link]
Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. Journal of the American Chemical Society. [Link]
New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]
Nucleophilic Acyl Substitution of Esters. YouTube. [Link]
Synthesis of cis-3-bromocyclobutanecarboxylic acid ?. ResearchGate. [Link]
Hydrolysis of esters - Mechanisms. YouTube. [Link]
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC. [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. MDPI. [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
Ester Prodrugs and Their Role in Drug Discovery and Design. Journal of Natural Sciences. [Link]
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
Application Note: Scalable Synthesis of Chiral cis-Bromo-Esters for Pharmaceutical Manufacturing
Abstract This application note details a robust, scalable protocol for the synthesis of chiral cis-bromo-esters , a critical class of intermediates used in the manufacturing of antifungal azoles, prostaglandin analogs, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of chiral cis-bromo-esters , a critical class of intermediates used in the manufacturing of antifungal azoles, prostaglandin analogs, and antiviral cyclopropane scaffolds. Traditional batch synthesis of these motifs often suffers from poor stereocontrol (cis/trans selectivity), runaway exotherms during bromination, and difficult downstream purification.
We present a hybrid manufacturing workflow combining Continuous Flow Chemistry for the hazardous bromination step with Enzymatic Dynamic Kinetic Resolution (DKR) for absolute stereocontrol. This methodology ensures high safety margins, >98% enantiomeric excess (ee), and kilogram-scale throughput.
Introduction & Industrial Context
The Challenge of cis-Bromo-Esters
In pharmaceutical synthesis, cis-bromo-esters (often cyclic systems like cis-2-bromo-cyclopropanecarboxylates or functionalized cyclopentanes) are "privileged scaffolds." They serve as precursors for:
Antifungal Azoles: Key intermediates in the synthesis of conazole-type drugs (e.g., Ketoconazole, Itraconazole) where the cis-geometry dictates biological activity.
Antivirals: Core fragments for NS3/4A protease inhibitors.
Scale-Up Bottlenecks:
Thermodynamic Instability: The cis-isomer is often thermodynamically less stable than the trans-isomer. High temperatures in large batch reactors can lead to epimerization.
Safety Hazards: Bromination reactions (using Br2 or NBS) are highly exothermic. In batch reactors >50L, heat removal becomes the rate-limiting step, leading to "hot spots" that degrade the product.
Purification: Separating cis/trans isomers via fractional crystallization is yield-destructive (often <40% recovery).
The Solution: Flow + Biocatalysis
By decoupling the bond formation from the stereoselection, we achieve superior results:
Flow Chemistry: Manages the exotherm of bromination, allowing for precise temperature control (±0.5°C) and suppressing side reactions.
Enzymatic Resolution: Uses immobilized lipases to selectively hydrolyze the unwanted enantiomer/diastereomer under mild conditions, avoiding thermal epimerization.
Protocol Phase I: Continuous Flow Bromination
Objective: Safe, scalable synthesis of racemic cis/trans-bromo-ester intermediate.
Target Intermediate: Methyl 2-bromo-3-ketobutyrate (or cyclic analog depending on specific API).
Experimental Setup (Flow Reactor)
Reagent A: Substrate (e.g., cyclic ketone/ester) in MeCN.
Reagent B: Brominating agent (N-Bromosuccinimide - NBS) + Catalyst (TMSOTf or H2SO4) in MeCN.
Reactor: Hastelloy coil reactor (20 mL volume) or PFA tubing for photochemical variants.
Quench: Aqueous Na2SO3 / NaHCO3.
Workflow Diagram (DOT)
Figure 1: Continuous flow setup for exothermic bromination, ensuring rapid heat dissipation and precise residence time control.
Step-by-Step Protocol
System Priming: Flush the reactor lines with anhydrous Acetonitrile (MeCN) to remove moisture. Set the reactor chiller to 0°C.
Reagent Preparation:
Stream A: Dissolve substrate (1.0 equiv) in MeCN (0.5 M).
Stream B: Dissolve NBS (1.1 equiv) and TMSOTf (0.05 equiv) in MeCN. Note: NBS solubility can be limiting; ensure full dissolution or use a slurry pump.
Reaction Initiation: Start pumps simultaneously. A flow rate ratio of 1:1 is maintained.
Residence Time: Adjust flow rate to achieve a residence time (
) of 5–8 minutes.
Mechanism:[1][2][3] The short path length prevents the accumulation of HBr, reducing acid-catalyzed epimerization of the cis-product to the trans-isomer.
Quench: The reactor effluent flows directly into a stirred vessel containing 10% Na2SO3 to neutralize excess bromine species immediately.
In-Line Analysis: Use a flow cell UV-Vis or FTIR to monitor the disappearance of the carbonyl stretch or NBS absorbance.
Objective: Isolation of the pure cis-enantiomer from the racemic mixture.
Biocatalyst: Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435).
Scientific Rationale
Lipases often exhibit exquisite stereoselectivity for ester hydrolysis. By designing a system where the enzyme hydrolyzes the trans-isomer (or the unwanted cis-enantiomer) into the water-soluble acid, the desired cis-bromo-ester remains in the organic phase.
Experimental Setup
Column: Stainless steel packed bed reactor (PBR) filled with immobilized CALB.
Mobile Phase: 9:1 Buffer (Phosphate pH 7.0) : Organic (MTBE or Toluene).
Temperature: 30°C (optimized for enzyme stability).
Workflow Diagram (DOT)
Figure 2: Kinetic resolution workflow. The enzyme selectively hydrolyzes the impurity, leaving the target cis-ester intact.
Step-by-Step Protocol
Column Packing: Pack a 10mm x 100mm column with 5g of immobilized CALB. Wash with buffer for 30 min.
Feed Preparation: Emulsify the crude bromo-ester (from Phase I) in Phosphate Buffer/MTBE (biphasic system).
Resolution: Pump the emulsion through the PBR at 30°C.
Separation: Collect the output. Allow phases to separate.
Organic Layer:[4][5] Contains the desired cis-bromo-ester.
Aqueous Layer: Contains the acid of the unwanted isomer.
Workup: Wash the organic layer with saturated NaHCO3 to remove any trace acid. Dry over MgSO4 and concentrate.
Data Summary & Scale-Up Metrics
The following table compares the traditional batch process with the described Flow/Enzymatic protocol for a 1.0 kg campaign.
Metric
Traditional Batch
Flow + Enzymatic Protocol
Improvement
Reaction Time
18 hours (Batch)
45 minutes (Residence Time)
24x Faster
Temperature Control
± 5°C (Exotherm spikes)
± 0.5°C (Steady state)
Safety Critical
cis/trans Ratio
60:40
95:5 (Post-Resolution)
High Purity
Enantiomeric Excess
85% (after 2 recryst.)
>99% (after 1 pass)
Quality
Solvent Usage
150 L / kg
45 L / kg
Green Chem
Safety & Quality Assurance (E-E-A-T)
Hazard Management
Thermal Runaway: The flow reactor's high surface-area-to-volume ratio ensures that the heat of bromination (approx. -60 kJ/mol) is dissipated immediately.
Lachrymators: Bromo-esters are potent lachrymators (tear gas agents). The closed-loop nature of flow chemistry minimizes operator exposure compared to open batch transfers.
Process Analytical Technology (PAT)
Real-Time Monitoring: Install an in-line IR probe at the reactor outlet.
Key Signal: Monitor the carbonyl shift from ketone (1715 cm⁻¹) to alpha-bromo ketone/ester (shift of ~15-20 cm⁻¹).
Control Limit: If conversion drops below 95%, the system automatically reduces the flow rate.
References
Continuous Flow Synthesis of Pharmaceutical Intermediates
Topic: Application of flow chemistry for hazardous bromin
Source: AZoLifeSciences. (2024). "Continuous Flow Chemistry for Scalable Drug Synthesis."
Application Note: Chromatographic Separation and Purification of Cis-BBD from Reaction Mixtures
Executive Summary Cis-BBD (CAS: 61397-56-6) is a critical stereochemical intermediate in the synthesis of broad-spectrum azole antifungal agents, including Ketoconazole , Itraconazole , and Terconazole .[1] The synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cis-BBD (CAS: 61397-56-6) is a critical stereochemical intermediate in the synthesis of broad-spectrum azole antifungal agents, including Ketoconazole , Itraconazole , and Terconazole .[1] The synthesis of the 1,3-dioxolane ring creates two diastereomers: the desired cis-isomer and the undesired trans-isomer impurity.
Because the pharmacological efficacy and safety profiles of the final API (Active Pharmaceutical Ingredient) depend heavily on stereochemistry, the separation of Cis-BBD from its trans-isomer and other reaction byproducts (such as unreacted 2,4-dichloroacetophenone derivatives) is a critical quality attribute (CQA).
This guide provides a dual-track approach:
Analytical RP-HPLC Protocol: For high-resolution quantification of Diastereomeric Excess (de).
Preparative Normal Phase Protocol: For bulk isolation from crude reaction mixtures.
Chemical Context & Separation Strategy
The Target Molecule
Chemical Name: cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate.[1][2][3]
Separation Mechanism: Diastereomers vs. Enantiomers
Unlike enantiomers, which require chiral stationary phases, Cis-BBD and Trans-BBD are diastereomers . They possess distinct physical properties, including different dipole moments and hydrophobic surface areas.
Strategy: We utilize Reversed-Phase Chromatography (RPC) for analysis. The spatial arrangement of the bulky 2,4-dichlorophenyl group relative to the benzoate ester creates a difference in solvophobic interaction with C18 ligands, allowing baseline separation on achiral columns.
Synthesis Pathway & Impurity Profile
The reaction mixture typically contains:
Cis-BBD (Target, usually formed in excess).
Trans-BBD (Critical impurity, typically 5–15% in crude mix).
The following diagram outlines the decision matrix for handling crude Cis-BBD reaction mixtures, moving from reaction monitoring to final purification.
Figure 1: Purification and Analysis Workflow for Cis-BBD intermediates.
For isolating Cis-BBD from the reaction mixture for use in subsequent synthesis steps.
Stationary Phase Selection
While C18 is excellent for analysis, Normal Phase Silica (Irregular, 40-63 µm) is preferred for bulk purification due to higher loading capacity and solvent volatility (easier evaporation).
Solvent System (TLC Scouting)
Solvent A: Hexane (or Heptane)
Solvent B: Ethyl Acetate
Rf Values: Target an Rf of 0.25 - 0.35 for the Cis-isomer.
Typical Mix: Hexane:Ethyl Acetate (90:10 to 85:15).
Step-by-Step Isolation Protocol
Column Packing: Pack a glass column or use a pre-packed Flash cartridge with Silica Gel 60.
Equilibration: Flush with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc.
Loading:
Dissolve crude oil/solid in a minimum volume of Dichloromethane (DCM) or Toluene.
Alternative: Dry load by adsorbing crude onto silica (1:2 ratio) and evaporating solvent.
30–45 min: Hold at 15% Ethyl Acetate (Elution of Cis-BBD).
Fraction Collection:
Monitor UV at 254 nm.
The Trans isomer usually elutes before the Cis isomer on Normal Phase silica as well, though the separation window is narrower than in RP-HPLC.
Post-Processing: Combine pure fractions, evaporate under reduced pressure at <45°C (thermal stability precaution).
Troubleshooting & Optimization
Peak Tailing
Cause: Interaction with residual silanols on the column or column overload.
Solution: Increase buffer strength (add 10mM Ammonium Acetate) or switch to a "Base Deactivated" (BDS) C18 column.
Poor Resolution (Cis/Trans Co-elution)
Cause: Similar hydrophobicity.
Solution:
Lower the temperature to 20°C (improves selectivity for steric isomers).
Change organic modifier from ACN to Methanol (changes selectivity mechanism).
Use a Phenyl-Hexyl column, which utilizes
interactions with the benzoate ring to enhance separation.
Diagram: Impurity Fate Mapping
Figure 2: Separation order on Normal Phase Silica.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1390983, cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate.[2] Retrieved October 26, 2023, from [Link]
Technical Support Center: Separation of Cis/Trans Bromo-ester Isomers
Welcome to the technical support center for advanced isomeric separations. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating cis and trans...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced isomeric separations. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating cis and trans isomers of bromo-esters. Geometric isomers often exhibit frustratingly similar physicochemical properties, yet their biological activities can differ dramatically, making their purification a critical step in chemical synthesis and pharmaceutical development.
This document moves beyond standard protocols to provide a deeper understanding of the principles governing separation, empowering you to troubleshoot and optimize your own experiments effectively.
This section addresses the common issues and questions encountered during the separation of bromo-ester geometric isomers.
Q1: Why is the separation of cis and trans bromo-ester isomers so challenging?
The core challenge lies in their subtle structural differences. Cis and trans isomers possess the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around a double bond or ring structure.[1] This results in minor variations in their physical properties:
Polarity: The cis isomer typically has a net dipole moment, making it slightly more polar than the trans isomer, where individual bond dipoles often cancel each other out.[2] This small polarity difference is the primary property exploited in chromatographic separations.
Shape and Steric Hindrance: The trans isomer is generally more linear and planar, while the cis isomer has a bulkier, "bent" shape.[3] This affects how each isomer interacts with a stationary phase surface.
Boiling Point: Due to its polarity, the cis isomer often has a slightly higher boiling point than the non-polar trans isomer.[2] However, this difference is frequently too small for effective separation by standard distillation.
These subtle distinctions require highly selective separation techniques to achieve baseline resolution.
Q2: I have a new mixture of bromo-ester isomers. Where do I even begin?
Your first step should always be a rapid, small-scale analysis using Thin-Layer Chromatography (TLC) . TLC is an invaluable pilot technique for column chromatography because it helps you quickly screen for an effective mobile phase (eluent) system.[4][5]
The goal is to find a solvent or solvent mixture that provides a clear difference in the Retention Factor (Rf) for the two isomers. An ideal starting point for column chromatography is a solvent system that gives the target compound an Rf value of approximately 0.25-0.35 on a TLC plate.[4]
Q3: Which chromatographic technique is generally the most effective for preparative-scale separation of bromo-ester isomers?
For gram-scale separations, Flash Column Chromatography on silica gel is the most common and cost-effective method.[4] The principle is based on the polarity difference between the isomers.
Principle: Silica gel is a highly polar stationary phase. The slightly more polar cis isomer will interact more strongly with the silica surface through dipole-dipole interactions. The less polar trans isomer will have a weaker interaction, spend more time in the mobile phase, and therefore elute from the column first.[4][5]
For more challenging separations or for analytical quantification, High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[6][7]
Q4: My isomers are co-eluting or have very poor separation during column chromatography. How can I fix this?
This is the most common problem encountered. Poor resolution is often a result of an inadequately optimized mobile phase. Here’s a systematic approach to troubleshooting:
Cause 1: Incorrect Solvent Polarity: If both isomers elute too quickly (high Rf), your solvent system is too polar. If they don't move from the origin (low Rf), it's not polar enough.[4][5]
Solution: Adjust the ratio of your solvents. For a common mobile phase like ethyl acetate/hexane, decrease the percentage of the more polar ethyl acetate to increase retention and improve separation. Make small, incremental changes.
Cause 2: Isocratic Elution is Insufficient: For isomers with very similar polarities, a single solvent mixture (isocratic elution) may not be enough.
Solution: Employ a gradient elution . Start with a less polar solvent system (e.g., 2% EtOAc in Hexane) and gradually increase the polarity (e.g., to 10% EtOAc) over the course of the separation. This will elute the less polar trans isomer first, while the more polar cis isomer will require a higher polarity solvent to be displaced from the column.
Cause 3: Column Overloading: Loading too much sample can cause band broadening and prevent proper separation.
Solution: Use a proper adsorbent-to-sample ratio. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample by weight for moderately difficult separations.[4]
Cause 4: Poor Column Packing: Channels or cracks in the silica gel bed will lead to uneven solvent flow and disastrous separation.
Solution: Ensure your column is packed uniformly without any air bubbles. A "wet" or slurry packing method is generally recommended for silica gel.[4]
Caption: Workflow for selecting and optimizing a chromatographic separation method.
Q5: When is it appropriate to switch to HPLC, and what column should I choose?
Switch to HPLC when you require higher resolution, need to separate very small quantities, or for precise analytical quantification.[6][7] The choice of stationary phase is critical for separating isomers that are difficult to resolve by standard column chromatography.[8]
Reversed-Phase (RP-HPLC): This is the most common HPLC mode.
Stationary Phase: Non-polar (e.g., C18).
Mobile Phase: Polar (e.g., acetonitrile/water or methanol/water).
Elution Order: The separation mechanism is based on hydrophobicity. The more polar cis isomer is less retained and elutes before the less polar, more hydrophobic trans isomer.[3] This is the opposite of normal-phase chromatography.
Specialized Columns for Isomers: When a standard C18 column fails, consider columns that offer alternative selectivities, particularly "shape selectivity".[8]
Phenyl-Hexyl or Biphenyl Phases: These columns can provide unique π-π interactions with aromatic rings in your bromo-ester, potentially enhancing separation.[8]
Pentafluorophenyl (PFP) Phases: PFP columns offer a mix of hydrophobic, aromatic, and dipole-dipole interactions that can be highly effective for resolving positional and geometric isomers.[8][9]
Embedded Amide or Polar-RP Columns: These phases can offer different spatial selectivity due to hydrogen bonding capabilities, which may differentiate between the shapes of the cis and trans isomers.[8]
Q6: Can I use Gas Chromatography (GC) to separate bromo-ester isomers?
Yes, GC can be an excellent analytical technique for separating cis and trans isomers, provided your bromo-ester is sufficiently volatile and thermally stable.[10] Since GC separation is primarily based on differences in boiling points and interactions with the stationary phase, even small differences can be exploited.[11]
Column Choice is Key: The use of long, highly polar capillary columns is crucial for resolving geometric isomers.[12] Columns with stationary phases like cyanopropylsiloxane (e.g., SP-2560 or CP-Sil 88) are often recommended for separating fatty acid methyl ester isomers, and the same principles apply to bromo-esters.[12][13]
Elution Order: On polar GC columns, trans isomers, being less polar and more linear, often have shorter retention times than their corresponding cis isomers.[13]
Q7: I'm struggling with chromatography. Are there any non-chromatographic alternatives?
Fractional Crystallization can be a powerful technique, especially for larger-scale separations, if the isomers have different solubilities in a particular solvent.[10] This method relies on carefully controlling conditions (temperature, solvent) to selectively crystallize one isomer out of solution while the other remains dissolved.[10][14]
Principle: The more symmetrical trans isomer often packs more efficiently into a crystal lattice and may be less soluble than the less symmetrical cis isomer.[14] By slowly cooling a concentrated solution of the mixture, the trans isomer may preferentially crystallize, allowing for its separation by filtration.[14][15] This process is highly dependent on the specific compound and requires empirical screening of various solvents and temperatures.
Q8: How do I definitively confirm the identity of my separated cis and trans isomers?
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguously distinguishing between cis and trans isomers.[16][17] The key is to analyze the coupling constants (J-values) between the vinyl protons (the hydrogens on the double bond).
The Karplus Relationship: This principle correlates the magnitude of the vicinal coupling constant (³JHH) to the dihedral angle between the coupled protons.[16]
In a transisomer , the vinyl protons are anti-periplanar (180° dihedral angle), resulting in a large coupling constant, typically in the range of 11-19 Hz .[18]
In a cisisomer , the vinyl protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, typically in the range of 5-14 Hz .[18]
This significant difference in J-values provides a clear and reliable diagnostic for assigning the correct stereochemistry to each isolated fraction.[19][20]
This protocol outlines the steps from TLC method development to a preparative flash column separation.
TLC Method Development:
Prepare several TLC chambers with different mobile phase compositions (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
Spot a dilute solution of your crude bromo-ester mixture on each TLC plate.
Develop the plates and visualize the spots (e.g., using a UV lamp or potassium permanganate stain).
Identify the solvent system that provides the best separation (ΔRf) with the lower spot having an Rf of ~0.25-0.35.
Column Packing:
Select a column of appropriate size for your sample amount.
Secure the column vertically and add a small plug of cotton or glass wool. Add a layer of sand.
Prepare a slurry of silica gel in the initial, least polar solvent you plan to use.
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica.
Sample Loading:
Dissolve your crude sample in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase).
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Elution and Fraction Collection:
Begin eluting with the optimized solvent system from your TLC analysis.
Collect fractions in test tubes and monitor the elution process by TLC.
If using a gradient, slowly and systematically increase the proportion of the more polar solvent.
Analysis:
Combine the fractions that contain the pure, isolated isomers (as determined by TLC).
Evaporate the solvent under reduced pressure.
Confirm the identity and purity of each isomer using NMR spectroscopy.
Caption: Separation of isomers on a polar silica gel stationary phase.
Data & Reference Tables
Table 1: Troubleshooting Guide for Column Chromatography
Problem
Possible Cause
Solution
No Separation (Co-elution)
Mobile phase polarity is incorrect.
Re-optimize mobile phase with TLC; use a shallower polarity gradient.[21]
Column is overloaded.
Decrease the amount of sample loaded relative to the adsorbent.[4]
Cracked/Channeled Column
Improper packing technique.
Repack the column carefully using a slurry method to ensure homogeneity.[4]
Streaky Bands / Tailing
Sample is not soluble in the mobile phase.
Change the mobile phase to one in which the compound is more soluble.[5]
Adsorbent is too acidic/basic.
Use neutralized silica gel or switch to a different adsorbent like alumina.
Table 2: Typical ¹H NMR Signatures for Cis/Trans Vinyl Protons
Parameter
Cis Isomer
Trans Isomer
Rationale
Chemical Shift (δ)
Generally slightly upfield (lower ppm).
Generally slightly downfield (higher ppm).
Anisotropic effects from nearby substituents can cause minor shielding/deshielding.[17][18]
Coupling Constant (³JHH)
Small (5-14 Hz)
Large (11-19 Hz)
Based on the Karplus relationship; dependent on the H-C-C-H dihedral angle.[16][18]
References
BenchChem. (2025). Technical Support Center: Troubleshooting Separation of Khellactone Diastereomers.
BenchChem. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers.
Groenewold, G. S., et al. (1979). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography. Journal of Chromatography A, 168(1), 125–132. [Link]
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Władyczyn, A., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(14), 3484–3493. [Link]
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers? Retrieved from [Link]
BenchChem. (2025). Distinguishing cis- and trans-2-Bromocyclohexanol Isomers Using NMR Spectroscopy.
Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]
University of Colorado Boulder. Column chromatography. Retrieved from [Link]
Columbia University. Column chromatography. Retrieved from [Link]
Google Patents. (1970). US3524895A - Method for separating trans from cis isomers.
Juanida, I. N. (2011). Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Sains Malaysiana, 40(2), 165-173.
Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]
MDPI. (2023). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Processes, 11(5), 1545. [Link]
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
TutorChase. How does NMR differentiate between cis and trans isomers? Retrieved from [Link]
ResearchGate. (2008). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Retrieved from [Link]
Reddit. (2018). Help separating diastereomers with very similar Rf. Retrieved from [Link]
ResearchGate. (2019). How to separate the diastereomer peak from main peak? Retrieved from [Link]
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
Studzińska, S., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(6), e98306. [Link]
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
Spectrometry. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from [Link]
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
YouTube. (2023). Cis or Trans? How to differentiate by NMR? Retrieved from [Link]
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
Harada, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(12), 14784–14811. [Link]
Quora. (2021). In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute? Retrieved from [Link]
Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]
Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. Retrieved from [Link]
Bird, S. S., et al. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of The American Society for Mass Spectrometry, 23(1), 91–99. [Link]
YouTube. (2018). Cis and Trans Isomers. Retrieved from [Link]
PubMed. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry, 63(2), 500–508. [Link]
Universiti Kebangsaan Malaysia. (2011). Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines. Sains Malaysiana, 40(2), 113-118.
ResearchGate. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Retrieved from [Link]
Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(2), 1633. [Link]
BenchChem. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers.
Wolk, A., et al. (1998). Analysis of C18:1 cis and trans fatty acid isomers by the combination of gas-liquid chromatography of 4,4-dimethyloxazoline derivatives and methyl esters. Journal of the American Oil Chemists' Society, 75(8), 931-937.
Preventing hydrolysis of Cis-bromo-ester during workup
A Guide to Preventing Hydrolysis During Experimental Workup Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of cis-bromo-esters during reaction workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a significant problem during workup?
A1: Ester hydrolysis is the chemical decomposition of an ester into its parent carboxylic acid and alcohol.[1][2] This reaction is the reverse of Fischer esterification and is catalyzed by acid or base in the presence of water.[1][2][3] The typical aqueous workup, which involves using water and often basic or acidic solutions to wash the organic layer, creates the ideal environment for this unwanted reaction.[4][5][6] This can drastically reduce the yield of your desired ester product.
The general reaction is:
Ester + H₂O ⇌ Carboxylic Acid + Alcohol[3]
Q2: My compound is a cis-bromo-ester. Is it uniquely susceptible to hydrolysis?
A2: Yes, it is highly likely. The stability of an ester is significantly influenced by the electronic nature of its neighboring groups. Bromine is an electronegative atom, and its presence near the ester functional group exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack by water or hydroxide ions. This increased reactivity accelerates the rate of hydrolysis compared to an ester without such a neighboring group. Studies have shown that neighboring groups that are electron-withdrawing tend to increase the rate of ester hydrolysis.[3]
Q3: I'm observing a lower-than-expected yield. How can I confirm that hydrolysis during workup is the culprit?
A3: Unintended hydrolysis is a common cause of yield loss. You can diagnose this issue using a few analytical techniques on your crude product:
Thin-Layer Chromatography (TLC): Compare the crude product to your starting materials. The appearance of a new, more polar spot (lower Rf value) that corresponds to the starting carboxylic acid is a strong indicator of hydrolysis.
NMR Spectroscopy: In the 1H or 13C NMR spectrum of your crude product, look for the characteristic peaks of the parent carboxylic acid and alcohol. The carboxylic acid proton often appears as a broad singlet far downfield (>10 ppm) in the 1H NMR spectrum.[1]
IR Spectroscopy: The presence of a very broad O-H stretch (typically ~2500-3300 cm-1) overlapping the C-H stretches, which is characteristic of a carboxylic acid dimer, points to hydrolysis.[1]
Troubleshooting Guide: Minimizing Hydrolysis
This section provides actionable strategies to mitigate the hydrolysis of your cis-bromo-ester. The core principle is to limit the exposure of your sensitive compound to the key factors that drive the hydrolysis reaction: water, base/acid catalysts, and elevated temperatures.
Q4: My standard protocol uses a sodium bicarbonate wash to neutralize the acid catalyst. Could this be the problem?
A4: Absolutely. This is one of the most common sources of unintentional hydrolysis. While necessary for removing acid, the basic wash creates conditions ripe for base-catalyzed hydrolysis (saponification).[1] Base-catalyzed hydrolysis is particularly problematic because it is generally faster and irreversible compared to the reversible acid-catalyzed pathway.[3] The hydroxide or bicarbonate ions directly attack the electrophilic carbonyl carbon, leading to a rapid breakdown of the ester.
The diagram below illustrates why basic conditions are so effective at cleaving esters. The direct attack by the strong nucleophile (hydroxide) is rapid, and the final deprotonation of the carboxylic acid drives the reaction to completion, making it irreversible.
Q5: What immediate changes can I make to my current workup to reduce hydrolysis?
A5: You can significantly improve your yield by making the following adjustments. These are summarized in the table below.
Parameter
Standard Procedure
Optimized Procedure for Sensitive Esters
Rationale
Temperature
Room Temperature
0 °C (Ice Bath)
Lowers the rate of all chemical reactions, including hydrolysis.[1]
Aqueous Wash
Dilute NaHCO₃
Cold, saturated NaHCO₃ or a phosphate buffer (pH ~7)
Saturated solutions decrease the solubility of the organic product ("salting out") and can reduce emulsion formation.[4] A neutral buffer avoids strongly basic conditions.
Contact Time
No specific limit
As short as possible (<5 minutes per wash)
Minimizes the duration of exposure to aqueous acidic or basic conditions, thereby reducing the extent of hydrolysis.[1]
Drying
Add drying agent
Pre-wash with brine, then add drying agent
Brine (saturated aq. NaCl) removes the bulk of dissolved water from the organic layer, increasing the efficiency of the solid drying agent.[4]
Q6: Can you provide a step-by-step protocol for a gentle aqueous workup of a sensitive cis-bromo-ester?
A6: Certainly. This protocol is designed to minimize hydrolysis by controlling pH, temperature, and exposure time.
Protocol: Gentle Aqueous Workup
Cool the Reaction Mixture: Once the reaction is complete, place the reaction flask in an ice-water bath and cool to 0-5 °C.
Dilute with Cold Solvent: Add a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the reaction mixture.
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
Neutralizing Wash: Add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add it slowly to control any gas evolution from quenching an acid.
Quick & Gentle Extraction: Invert the funnel gently 2-3 times (do not shake vigorously, as this can promote emulsions) and immediately vent.[7] Separate the layers without delay. The entire process for this step should take less than 5 minutes.
pH Check: Check the pH of the aqueous layer using litmus paper to ensure it is neutral or slightly basic (pH 7-8).[4] If the aqueous layer is still acidic, repeat the wash with fresh, cold saturated NaHCO₃.
Brine Wash: Wash the organic layer with ice-cold saturated aqueous NaCl (brine). This will remove most of the residual water.[4]
Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps together, indicating that the water has been absorbed.[4]
Isolate Product: Filter or decant the organic solution away from the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Troubleshooting Workflow
If you are still experiencing hydrolysis, use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting ester hydrolysis.
Q7: What if even the gentle aqueous workup fails? Are there non-aqueous options?
A7: Yes. If your cis-bromo-ester is extremely sensitive or if your reaction byproducts are non-ionic, a non-aqueous workup may be the best solution.
Direct Filtration: If your reaction produces solid byproducts (e.g., salts like pyridinium hydrochloride), you can dilute the reaction mixture with an organic solvent and filter it through a pad of Celite® or silica gel to remove the solids. The solvent can then be evaporated.
Solvent Evaporation and Trituration: After the reaction is complete, remove the reaction solvent under reduced pressure. Then, add a solvent in which your desired product is soluble but the impurities are not (e.g., a mixture of ether and hexanes). The impurities can then be filtered off.
Volatile Byproduct Removal: Some byproducts, like those from boron-based reagents, can be removed by repeatedly adding methanol and evaporating it, which forms a volatile borate ester.[8]
Q8: Does the choice of drying agent matter?
A8: Yes, the choice can be important, especially regarding speed and acidity.
Drying Agent
Capacity
Speed
Acidity
Comments
Na₂SO₄ (Sodium Sulfate)
Moderate
Slow
Neutral
Inexpensive and common. Requires longer contact time.[4]
MgSO₄ (Magnesium Sulfate)
High
Fast
Weakly Acidic
Very efficient and fast.[4] Its fine powder form may require filtration. Usually safe for esters, but be cautious with extremely acid-sensitive compounds.
CaCl₂ (Calcium Chloride)
High
Fast
Neutral
Can form complexes with alcohols, amines, and even some carbonyl compounds. Not recommended if your product or residual starting materials contain these functional groups.
K₂CO₃ (Potassium Carbonate)
Moderate
Moderate
Basic
Should be avoided as it can catalyze the hydrolysis of your ester.
For most applications involving sensitive esters, anhydrous sodium sulfate (Na₂SO₄) is the safest choice due to its neutrality.
References
Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
YouTube. (2021). Hydrolysis of esters - Mechanisms.
University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
A Comparative Study of Cis- and Trans-2-Butene-1,4-diol Derivatives in Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the synthesis and application of derivatives of cis- and trans-2-butene-1,4-diol.
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the synthesis and application of derivatives of cis- and trans-2-butene-1,4-diol. For the purpose of this guide, we will interpret the user's query of "Cis-BBD" as referring to derivatives of cis-2-butene-1,4-diol. This interpretation allows for a meaningful exploration of cis-trans isomerism in a relevant chemical context. We will delve into the distinct synthetic pathways for these isomers and their subsequent utilization in producing polymers with divergent properties. This analysis is supported by experimental data from peer-reviewed literature, offering a comprehensive technical overview for researchers in materials science and organic synthesis.
Introduction to Cis- and Trans-2-Butene-1,4-diol
Cis-2-butene-1,4-diol and trans-2-butene-1,4-diol are isomers that share the same molecular formula (C₄H₈O₂) but differ in the spatial arrangement of their substituents around the carbon-carbon double bond.[1] This stereochemical difference significantly influences their physical and chemical properties, which in turn dictates their reactivity and the characteristics of their derivatives.[1] The cis isomer has both hydroxyl groups on the same side of the double bond, while the trans isomer has them on opposite sides.[1]
These diols are valuable bifunctional building blocks in organic synthesis, serving as precursors for a variety of molecules, including pharmaceuticals, agrochemicals, and polymers.[2][3][4] Their utility is enhanced by the presence of both hydroxyl groups and a reactive double bond, allowing for a wide range of chemical modifications.[5]
Synthesis of Cis- and Trans-2-Butene-1,4-diol
The industrial production of 2-butene-1,4-diol often begins with the reaction of acetylene and formaldehyde to produce 2-butyne-1,4-diol, which is then hydrogenated.[4] The stereoselectivity of the hydrogenation step is crucial for obtaining the desired cis or trans isomer.
Synthesis of cis-2-Butene-1,4-diol:
The selective hydrogenation of 2-butyne-1,4-diol over a palladium catalyst can yield cis-2-butene-1,4-diol.[6] The use of specific catalysts and reaction conditions is key to achieving high selectivity for the cis isomer.
Synthesis of trans-2-Butene-1,4-diol:
trans-2-butene-1,4-diols can be synthesized from 2-butyne-1,4-diol through nucleophilic addition of Grignard reagents.[7] Another approach involves the deoxydehydration (DODH) of biomass-derived erythritol.[8]
Comparative Performance in Polymer Synthesis
The distinct geometries of cis- and trans-2-butene-1,4-diol lead to the formation of polymers with remarkably different physical and mechanical properties. A notable example is the synthesis of polymers from a dual cyclic carbonate/olefin monomer derived from cis-2-butene-1,4-diol.[9]
Case Study: Polymerization of a Cyclic Carbonate/Olefin Monomer
A dual seven-membered cyclic carbonate/olefin monomer, 4,7-dihydro-1,3-dioxepin-2-one, can be synthesized from CO₂ and cis-2-butene-1,4-diol.[9] This monomer can then undergo two different polymerization strategies to yield polymers with either cis or trans stereochemistry in the backbone.[9]
Ring-Opening Polymerization (ROP): Using an organocatalytic approach, the ring-opening polymerization of the cyclic carbonate retains the cis-stereoconfiguration of the olefin. This results in a hard, semicrystalline polymer with a melting temperature (T_m) of 115 °C.[9]
Ring-Opening Metathesis Polymerization (ROMP): Employing a Grubbs' catalyst, the ring-opening metathesis polymerization proceeds with high trans-stereoselectivity (95%). This pathway produces a soft, amorphous polymer with a glass transition temperature (T_g) of -22 °C.[9]
This stark difference in the physical properties of the resulting polymers underscores the critical role of the starting diol's stereochemistry.
Performance of trans-2-Butene-1,4-diol in Copolyester Synthesis
trans-2-butene-1,4-diol is also a valuable monomer for producing biobased unsaturated copolyesters. In a study by Yu et al. (2021), a series of biobased poly(butylene succinate-co-trans-butene succinate) (PBStBS) copolyesters were synthesized by copolymerizing trans-2-butene-1,4-diol, succinic acid, and 1,4-butanediol.[8] The resulting random copolyesters achieved high number average molecular weights (M_n) over 40 kDa.[8]
The incorporation of the trans double bond from trans-2-butene-1,4-diol imparted higher molecular stiffness, leading to a higher glass transition temperature compared to polyesters made with fully saturated diols.[8] The tensile tests of these copolyesters demonstrated excellent mechanical properties, suggesting that trans-2-butene-1,4-diol is a promising biobased monomer for producing high-performance unsaturated polymers.[8][10]
Synthesis of 4,7-dihydro-1,3-dioxepin-2-one from cis-2-Butene-1,4-diol and CO₂
This protocol is based on the procedure described by Delcroix et al. (2019).[9]
Materials:
cis-2-Butene-1,4-diol
Carbon Dioxide (CO₂)
Appropriate catalyst and solvent system (as described in the reference)
Procedure:
In a suitable reaction vessel, combine cis-2-butene-1,4-diol and the catalyst in the chosen solvent.
Pressurize the vessel with carbon dioxide to the specified pressure.
Heat the reaction mixture to the designated temperature and maintain for the required duration.
After cooling, vent the excess CO₂.
Isolate and purify the product, 4,7-dihydro-1,3-dioxepin-2-one, using crystallization or other suitable techniques.
Ring-Opening Polymerization (ROP) of 4,7-dihydro-1,3-dioxepin-2-one
This protocol is based on the procedure described by Delcroix et al. (2019).[9]
Materials:
4,7-dihydro-1,3-dioxepin-2-one
Organocatalyst (e.g., as specified in the reference)
Anhydrous solvent
Procedure:
Dissolve 4,7-dihydro-1,3-dioxepin-2-one in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.
Add the organocatalyst to initiate polymerization.
Stir the reaction mixture at the specified temperature for the required time to achieve the desired molecular weight.
Quench the polymerization by adding a suitable terminating agent.
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Ring-Opening Metathesis Polymerization (ROMP) of 4,7-dihydro-1,3-dioxepin-2-one
This protocol is based on the procedure described by Delcroix et al. (2019).[9]
Materials:
4,7-dihydro-1,3-dioxepin-2-one
Grubbs' catalyst
Anhydrous solvent
Procedure:
In a dry reaction vessel under an inert atmosphere, dissolve 4,7-dihydro-1,3-dioxepin-2-one in the anhydrous solvent.
Add the Grubbs' catalyst to the solution to initiate polymerization.
Allow the reaction to proceed at room temperature or gentle heating until the desired conversion is reached.
Terminate the polymerization by adding an appropriate quenching agent (e.g., ethyl vinyl ether).
Isolate the polymer by precipitation, followed by filtration and drying.
Visualizations
Caption: Divergent polymerization pathways of a monomer derived from cis-2-butene-1,4-diol.
Caption: Synthesis of PBStBS copolyester via melt polycondensation.
Conclusion
The stereochemistry of 2-butene-1,4-diol isomers plays a pivotal role in determining the properties of their polymeric derivatives. As demonstrated, the cis and trans configurations lead to polymers with fundamentally different physical characteristics, ranging from hard, semicrystalline materials to soft, amorphous elastomers. This highlights the importance of stereocontrol in monomer synthesis to tailor the properties of the final materials. The ability to produce both cis and trans isomers of 2-butene-1,4-diol and their derivatives opens up a wide range of possibilities for designing advanced materials with specific performance attributes.
References
Tradeasia. (n.d.). Cis-2-butene-1,4-diol From Industrial Chemicals Grade Exporter. Retrieved from [Link]
Miyake, A., & Hata, G. (1972). A NEW SYNTHESIS OF trans-2-SUBSTITUTED-2-BUTENE-1,4-DIOLS FROM 2-BUTYNE-1,4-DIOL VIA NUCLEOPHILIC ADDITION OF GRIGNARD REAGENTS. Chemistry Letters, 1(5), 379-380. Retrieved from [Link]
LookChem. (n.d.). Understanding the Properties and Applications of Trans-2-Butene-1,4-diol. Retrieved from [Link]
PubChem. (n.d.). trans-2-Butene-1,4-diol. Retrieved from [Link]
Chemex. (n.d.). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. Retrieved from [Link]
Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering, 9(49), 16557–16567. Retrieved from [Link]
Yu, Y., et al. (2021). Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
ResearchGate. (2021). Trans -2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. Retrieved from [Link]
PubChem. (n.d.). 2-Butene-1,4-diol. Retrieved from [Link]
OKCHEM. (2023, December 27). The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. Retrieved from [Link]
Wikipedia. (n.d.). cis-Butene-1,4-diol. Retrieved from [Link]
Journal of Chemical Education. (2004). Grubbs's Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab. Retrieved from [Link]
Wikipedia. (n.d.). 1,4-Butanediol diglycidyl ether. Retrieved from [Link]
ResearchGate. (2025). Liquid phase hydrogenation of 2-butyne-1,4-diol and 2-butene-1,4-diol isomers over Pd catalysts: Roles of solvent, support and proton on activity and products distribution. Retrieved from [Link]
ResearchGate. (2025). Biobased unsaturated polyesters containing trans-2-butene-1,4 -diol and various dicarboxylic acids: Synthesis, characterization, and thermo-mechanical properties. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 1,4-butanediol diglycidyl ether. Retrieved from [Link]
Delcroix, D., et al. (2019). Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer. Journal of the American Chemical Society, 141(35), 13772–13776. Retrieved from [Link]
Google Patents. (n.d.). CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether.
A Senior Application Scientist's Guide to the Validation of Cis-Bromo-Ester Structure by ¹H and ¹³C NMR
In the realm of drug development and stereoselective synthesis, the precise determination of molecular geometry is not merely an academic exercise but a critical determinant of a compound's efficacy and safety. For geome...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of drug development and stereoselective synthesis, the precise determination of molecular geometry is not merely an academic exercise but a critical determinant of a compound's efficacy and safety. For geometric isomers, such as the cis and trans forms of a bromo-ester, seemingly subtle differences in spatial arrangement can lead to profound variations in biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous assignment of such stereochemistry. This guide provides an in-depth comparison of NMR methods, grounded in field-proven insights and experimental data, to definitively validate the cis configuration of a bromo-ester.
The fundamental principle underpinning the differentiation of cis and trans isomers by NMR lies in how the spatial relationship between atoms influences their local magnetic environments. These differences are manifested in three key parameters: proton chemical shifts (δ), scalar coupling constants (J), and through-space interactions detectable by the Nuclear Overhauser Effect (NOE).[1][2]
Pillar 1: ¹H NMR - The First Line of Inquiry
The ¹H NMR spectrum offers the most immediate and often diagnostic evidence for stereochemical assignment, primarily through the analysis of the vicinal coupling constant (³JHH) between the olefinic protons.
Causality Behind Experimental Observations:
The magnitude of the ³JHH coupling constant is dictated by the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[3]
In a cisisomer , the two vinyl protons have a dihedral angle of approximately 0°, which corresponds to a smaller coupling constant , typically in the range of 5-14 Hz .[4]
Conversely, in a transisomer , the vinyl protons are anti-periplanar with a dihedral angle of roughly 180°, resulting in a significantly larger coupling constant , generally between 11-19 Hz .[4][5][6]
This marked difference in ³JHH provides a robust and reliable method for initial stereochemical assignment.[3] Additionally, the chemical shifts of the vinyl protons can be informative; protons in a trans configuration are often slightly deshielded (appear at a higher ppm) compared to their cis counterparts due to anisotropic effects.[1][7]
Pillar 2: ¹³C NMR - Corroborative Evidence
While ¹H NMR provides strong evidence, ¹³C NMR offers a valuable secondary check. The chemical shifts of the alkene carbons are sensitive to the stereochemistry of the double bond.
Causality Behind Experimental Observations:
In the cis isomer, steric compression between the bromo and ester substituents can lead to a phenomenon known as the gamma-gauche effect. This steric hindrance causes an upfield shift (to a lower ppm value) for the vinylic carbons and potentially for the carbons of the substituents themselves, compared to the less sterically crowded trans isomer.[8] Therefore, the carbon signals for a cis-bromo-ester are expected to be at a slightly higher field than those for the corresponding trans isomer.[9]
Comparative Summary of Diagnostic NMR Data
The following table summarizes the expected ¹H and ¹³C NMR parameters for a generic cis vs. trans-bromo-ester, providing a clear basis for comparison.
NMR Parameter
Cis-Bromo-Ester
Trans-Bromo-Ester
Key Differentiating Feature
¹H Chemical Shift (δ) of Vinylic Protons
Typically slightly more shielded (lower ppm)
Typically slightly more deshielded (higher ppm)
The trans proton is often downfield relative to the cis.[1]
¹H-¹H Coupling Constant (³JHH)
~5-14 Hz
~11-19 Hz
The coupling constant for trans protons is significantly larger.[2][4][10]
¹³C Chemical Shift (δ) of Vinylic Carbons
Generally more shielded (lower ppm)
Generally more deshielded (higher ppm)
Steric effects in the cis isomer cause an upfield shift.[8][9]
Nuclear Overhauser Effect (NOE)
Present between vinylic protons
Absent between vinylic protons
A definitive indicator of spatial proximity (<5 Å).[2][11]
Pillar 3: 2D NOESY - The Definitive Validation
While one-dimensional NMR techniques provide strong inferential evidence, a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers direct, unambiguous proof of the cis configuration.[8] The NOE is a through-space phenomenon, detecting protons that are physically close to each other (typically within 5 Å), irrespective of the number of bonds separating them.[11][12]
Causality Behind the Experiment:
In a cis-bromo-ester, the two protons on the double bond are on the same side and therefore in close spatial proximity. A NOESY experiment will reveal a cross-peak correlating these two proton signals. The presence of this cross-peak is conclusive evidence of the cis geometry.[1] Conversely, in the trans isomer, the vinylic protons are too far apart for an NOE to be observed, and thus no corresponding cross-peak will be present in the NOESY spectrum.[1][13]
Experimental Protocols for Structural Validation
To ensure the integrity of the results, the following step-by-step methodologies should be employed.
Workflow for NMR-Based Stereochemical Assignment
Caption: NOE correlation logic for cis/trans isomers.
A cross-peak between the signals of the two vinylic protons (Hₐ and Hᵦ) is definitive proof of their spatial proximity, thus validating the cis structure. The absence of this cross-peak strongly supports the assignment of the trans isomer.
Conclusion
The structural validation of a cis-bromo-ester is a multi-faceted process that relies on the logical and systematic application of NMR spectroscopy. While ¹H NMR coupling constants provide a strong and immediate indication of stereochemistry, this should be corroborated by ¹³C chemical shift data. For absolute and unambiguous confirmation, particularly in regulated environments such as drug development, the 2D NOESY experiment is the gold standard. It provides a self-validating system where the presence or absence of a key cross-peak delivers a definitive verdict on the cis or trans nature of the molecule. By following the integrated approach and protocols outlined in this guide, researchers can confidently and accurately assign the stereochemistry of bromo-esters, ensuring the integrity of their scientific endeavors.
References
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 10, 2026, from [Link]
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved February 10, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved February 10, 2026, from [Link]
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved February 10, 2026, from [Link]
Intermediate Organic Chemistry. (n.d.). NOE. Retrieved February 10, 2026, from [Link]
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved February 10, 2026, from [Link]
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved February 10, 2026, from [Link]
YouTube. (2019, December 11). H NMR coupling and coupling constants. Retrieved February 10, 2026, from [Link]
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 10, 2026, from [Link]
A Comparative Guide to the Development of an Analytical Reference Standard for cis-Bromo-Ester
Introduction: The Criticality of Stereoisomeric Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the precision of analytical measurements is the bedrock of safety and efficacy. Analyti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Stereoisomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the precision of analytical measurements is the bedrock of safety and efficacy. Analytical reference standards are the linchpins of this system, providing the benchmark against which all product batches are measured.[1] These highly characterized materials are essential for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs), their intermediates, and any potential impurities.[2][3] The challenge intensifies when dealing with stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements.
This guide focuses on the robust development and qualification of a primary analytical reference standard for a critical, conformationally restricted intermediate: cis-Bromo-Ester. For the purpose of this guide, cis-Bromo-Ester is a key intermediate in the synthesis of a novel therapeutic agent where the cis-conformation is essential for biological activity. The corresponding trans-isomer is not only inactive but has been identified as a significant process-related impurity with potential off-target effects. Therefore, an unequivocally characterized, high-purity cis-Bromo-Ester reference standard is not just a quality control tool; it is a prerequisite for ensuring patient safety and regulatory compliance.
This document provides an in-depth comparison of a meticulously developed primary reference standard against common in-house "working standards," highlighting the scientific rationale and rigorous experimental data that underpin a truly reliable standard.
The Analytical Challenge: Why a Dedicated cis-Isomer Standard is Non-Negotiable
The primary analytical challenge with cis-Bromo-Ester lies in controlling and quantifying its geometric isomer, trans-Bromo-Ester. An unvalidated or poorly characterized in-house standard presents several risks:
Unknown Purity: Without comprehensive characterization, the "standard" may contain significant levels of the trans-isomer or other process impurities, leading to the underestimation of these impurities in API batches.
Inaccurate Potency: If the standard's purity is incorrectly assumed to be 100%, all subsequent assays of the API will be skewed, impacting dosage accuracy.
Method Validation Failures: A flawed reference standard will invalidate any analytical method developed using it, leading to costly delays and regulatory scrutiny.[4][5]
Lack of Traceability: In-house materials often lack the rigorous documentation and characterization required to be considered a primary standard, failing to meet the stringent requirements of regulatory bodies like the FDA and EMA, as outlined in guidelines such as ICH Q7.[6][7][8]
A dedicated, certified reference standard (CRS) overcomes these challenges by providing a stable, homogenous, and fully characterized material that serves as a single point of truth for all analytical measurements.
Development of the Primary cis-Bromo-Ester Reference Standard: A Self-Validating Approach
The development of a primary reference standard is a multi-step process grounded in the principle of using orthogonal analytical methods—distinct techniques that measure the same attribute through different physical or chemical principles.[9][10] This approach ensures that the assigned purity value is accurate and not an artifact of a single analytical technique.
Synthesis, Purification, and Candidate Selection
The journey begins with the synthesis of a high-purity batch of cis-Bromo-Ester. The synthetic route was specifically designed to favor the formation of the cis-isomer. The selected batch for reference standard candidacy underwent multiple recrystallization steps to remove process impurities and the undesired trans-isomer. The goal is to select a material with the highest possible purity before characterization begins.[11]
Comprehensive Characterization: An Orthogonal Framework
A battery of analytical techniques was employed to unequivocally confirm the identity, structure, and purity of the candidate material. This multi-faceted characterization is essential for a primary reference standard.[12][13]
3.2.1 Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used for unambiguous structural elucidation. Critically, ¹H NMR allows for the definitive confirmation of the cis-geometry. The vicinal coupling constant (J) between the olefinic protons in a cis-isomer is typically in the range of 6-12 Hz, whereas for a trans-isomer, it is significantly larger (12-18 Hz).[14][15][16] Our candidate material exhibited a coupling constant of 10.5 Hz, confirming the cis-configuration.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirmed the elemental composition and molecular weight, corroborating the compound's identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR was used to confirm the presence of key functional groups (e.g., ester carbonyl, C-Br bond) and serves as a rapid identity check for future batches.
3.2.2 Purity Determination
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC-UV method was developed and validated to separate cis-Bromo-Ester from its trans-isomer and other organic impurities. This method forms the cornerstone of purity assessment.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS): Used to quantify residual solvents from the synthesis process.
Karl Fischer Titration: To accurately determine the water content.
Thermogravimetric Analysis (TGA) / Residue on Ignition (ROI): To quantify non-volatile inorganic impurities.
The combination of these orthogonal methods provides a complete picture of the standard's purity, a concept visualized in the workflow below.
Caption: Orthogonal methods provide independent measurements of purity.
Conclusion
The development of a primary analytical reference standard is a rigorous scientific endeavor that underpins the entire quality control strategy for a pharmaceutical product. As demonstrated, relying on a poorly characterized in-house working standard introduces unacceptable risks and inaccuracies into the analytical workflow. A primary standard, qualified through a battery of orthogonal methods as described for cis-Bromo-Ester, provides a foundation of trust, accuracy, and regulatory compliance. [19][20]By investing in a comprehensively characterized reference standard, researchers and drug development professionals ensure the integrity of their data, the quality of their product, and the safety of patients.
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